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  • Product: 2-(3-Fluorophenoxy)-4-methylaniline
  • CAS: 946716-39-8

Core Science & Biosynthesis

Foundational

2-(3-Fluorophenoxy)-4-methylaniline chemical structure and properties

Advanced Building Block for Medicinal Chemistry & Kinase Inhibitor Development Executive Summary 2-(3-Fluorophenoxy)-4-methylaniline (CAS: 946716-39-8) is a specialized diaryl ether aniline intermediate used primarily in...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Building Block for Medicinal Chemistry & Kinase Inhibitor Development

Executive Summary

2-(3-Fluorophenoxy)-4-methylaniline (CAS: 946716-39-8) is a specialized diaryl ether aniline intermediate used primarily in the synthesis of small molecule therapeutics. Its structural core—a phenoxy-substituted aniline—serves as a critical pharmacophore in the development of tyrosine kinase inhibitors (TKIs), acting as a "hinge binder" or a hydrophobic scaffold that fits into the ATP-binding pocket of enzymes.

This guide provides a comprehensive technical analysis of the molecule, including its physicochemical properties, validated synthesis routes, reactivity profiles, and safety protocols for laboratory handling.

Chemical Identity & Molecular Descriptors[1]
PropertyDetail
IUPAC Name 2-(3-Fluorophenoxy)-4-methylaniline
Common Synonyms 4-Methyl-2-(3-fluorophenoxy)benzenamine; 2-(3-Fluoro-phenoxy)-p-toluidine
CAS Registry Number 946716-39-8
Molecular Formula C₁₃H₁₂FNO
Molecular Weight 217.24 g/mol
SMILES Cc1ccc(N)c(Oc2cccc(F)c2)c1
InChI Key STASXGNOMHJGQT-UHFFFAOYSA-N
Appearance Off-white to pale brown solid (crystalline)
Physicochemical Properties

Note: Where experimental values are proprietary or unavailable, high-confidence predicted values (ACD/Labs, ChemAxon algorithms) are provided.

ParameterValueSource/Confidence
Melting Point 68–72 °CPredicted (Class Analog)
Boiling Point 340.5 ± 32.0 °C at 760 mmHgPredicted
Density 1.2 ± 0.1 g/cm³Predicted
LogP (Octanol/Water) 3.42Predicted (Lipophilic)
pKa (Conjugate Acid) ~4.0Predicted (Weak base due to ether EWG effect)
Solubility DMSO (>50 mg/mL), Methanol, DCM, Ethyl Acetate; Insoluble in WaterExperimental Observation
Synthesis & Manufacturing Methodologies

The most robust synthesis of 2-(3-Fluorophenoxy)-4-methylaniline avoids direct coupling to the aniline. Instead, it utilizes a Nucleophilic Aromatic Substitution (


) on a nitrobenzene precursor, followed by reduction. This method ensures regioselectivity and high yields.
Core Pathway: The Nitro-Reduction Route

Step 1: Ether Formation (


) 
  • Reactants: 2-Fluoro-4-methyl-1-nitrobenzene (Substrate) + 3-Fluorophenol (Nucleophile).

  • Reagents: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: DMF or DMSO (Polar Aprotic).

  • Conditions: 80–100°C, 4–6 hours.

  • Mechanism: The phenoxide ion attacks the carbon bearing the fluorine on the nitrobenzene ring. The nitro group (

    
    ) acts as an electron-withdrawing group (EWG) to activate the ring for nucleophilic attack.
    

Step 2: Nitro Reduction

  • Reactants: 2-(3-Fluorophenoxy)-4-methyl-1-nitrobenzene.

  • Reagents: Hydrogen gas (

    
    ) + Palladium on Carbon (Pd/C) OR Iron powder (Fe) + Ammonium Chloride (
    
    
    
    ).
  • Solvent: Ethanol or Methanol.

  • Conditions: Room temperature (for catalytic hydrogenation) or Reflux (for Fe reduction).

Experimental Protocol (Step-by-Step)
  • Ether Synthesis:

    • Charge a reaction flask with 3-fluorophenol (1.05 eq) and

      
       (1.5 eq) in dry DMF. Stir for 30 min to generate the phenoxide.
      
    • Add 2-fluoro-4-methyl-1-nitrobenzene (1.0 eq) slowly.

    • Heat to 90°C and monitor by TLC/LC-MS until the starting nitrobenzene is consumed.

    • Workup: Pour into ice water. The intermediate nitro-ether usually precipitates. Filter and wash with water.

  • Reduction to Aniline:

    • Dissolve the nitro intermediate in Ethanol.

    • Add 10% Pd/C (5 wt% loading).

    • Stir under a hydrogen balloon (1 atm) for 12 hours.

    • Purification: Filter through Celite to remove catalyst. Concentrate the filtrate. Recrystallize from Hexane/EtOAc if necessary.

Visual Synthesis Workflow

SynthesisPath SM1 2-Fluoro-4-methyl- 1-nitrobenzene INT Intermediate: 2-(3-Fluorophenoxy)- 4-methyl-1-nitrobenzene SM1->INT K2CO3, DMF 90°C (SNAr) SM2 3-Fluorophenol SM2->INT PROD Target: 2-(3-Fluorophenoxy)- 4-methylaniline INT->PROD H2, Pd/C Ethanol (Reduction)

Figure 1: Two-step synthesis via SNAr coupling and catalytic hydrogenation.

Reactivity Profile & Functionalization[4]

The molecule possesses two distinct domains for chemical modification: the Aniline Nitrogen and the Aromatic Rings .

1. Aniline Nitrogen Reactivity (Nucleophilic)

The primary amine (


) is the most reactive site.
  • Amide Coupling: Reacts with acyl chlorides or carboxylic acids (using EDC/HOBt) to form amides. This is the standard method for linking this scaffold to kinase inhibitor "tails."

  • Urea Formation: Reacts with isocyanates to form ureas, a common motif in drugs like Sorafenib.

  • Reductive Amination: Reacts with aldehydes/ketones to form secondary amines.

2. Electrophilic Aromatic Substitution (EAS)
  • Ring A (Aniline Ring): The amino group is strongly activating and ortho/para directing. However, the phenoxy group at position 2 is also activating. Electrophilic attack (e.g., halogenation) will likely occur at Position 5 (para to the phenoxy, meta to the methyl) or Position 6 (ortho to the amino).

  • Ring B (Phenoxy Ring): The fluorine atom at position 3' deactivates this ring relative to the aniline ring. Therefore, EAS reactions will selectively target the aniline ring first.

Applications in Drug Discovery

The 2-phenoxy-aniline motif is a "privileged structure" in medicinal chemistry, particularly for Type II Kinase Inhibitors .

  • Mechanism of Action: These molecules often bind to the inactive conformation (DFG-out) of kinases. The aniline NH forms hydrogen bonds with the "hinge region" of the kinase ATP pocket, while the phenoxy group occupies the hydrophobic back pocket.

  • Structural Analogs: This specific molecule is structurally related to intermediates used for:

    • B-RAF Inhibitors: Targeting melanoma pathways.

    • p38 MAP Kinase Inhibitors: Anti-inflammatory targets.

    • Sorafenib Analogs: Although Sorafenib uses a chloro-trifluoromethyl substitution pattern, the 2-phenoxy-aniline architecture is the shared pharmacophore.

Analytical Characterization (Expected Signals)

To validate the synthesis, researchers should look for the following spectroscopic signatures:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       2.15 ppm (s, 3H): Methyl group (
      
      
      
      ).
    • 
       4.80 ppm (br s, 2H): Aniline amine (
      
      
      
      ), exchangeable with
      
      
      .
    • 
       6.50 – 7.30 ppm (m, 7H): Aromatic protons. Look for complex splitting due to F-coupling on the phenoxy ring.
      
  • ¹³C NMR:

    • Distinct signal for the methyl carbon (~20 ppm).

    • C-F coupling will split carbons on the phenoxy ring (doublets).

  • Mass Spectrometry (ESI+):

    • 
       m/z.
      
Safety & Handling (GHS Classification)

Signal Word: WARNING

Hazard ClassStatement CodeDescription
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[1][2]
Eye Irritation H319Causes serious eye irritation.[1][2][3]
STOT-SE H335May cause respiratory irritation.[2][3]

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Handle all powders in a fume hood to avoid inhalation.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the aniline group, which can darken over time.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9957, 3-Fluoro-4-methylaniline (Precursor Analysis). Retrieved from [Link]

  • ChemSrc (2025). CAS 946716-39-8 Entry and Physical Properties. Retrieved from [Link][4]

Sources

Exploratory

Molecular weight and formula of 2-(3-Fluorophenoxy)-4-methylaniline

An In-depth Technical Guide to 2-(3-Fluorophenoxy)-4-methylaniline: Synthesis, Properties, and Applications Abstract This technical guide provides a comprehensive overview of 2-(3-Fluorophenoxy)-4-methylaniline, a substi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(3-Fluorophenoxy)-4-methylaniline: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(3-Fluorophenoxy)-4-methylaniline, a substituted diaryl ether of interest in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively available in public literature, this document consolidates its known core properties, outlines robust and well-established synthetic routes for its preparation, and discusses its potential applications based on the functional characteristics of related molecules. Methodologies for characterization, including predicted spectroscopic signatures, are presented to guide researchers. All discussions are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity. This guide is intended for researchers, chemists, and professionals in drug development seeking to understand and utilize this class of compounds.

Core Molecular Identity

2-(3-Fluorophenoxy)-4-methylaniline is an aromatic compound featuring a fluorophenoxy group and a methylaniline moiety linked by an ether bond. This structure combines the functionalities of an aniline, a diaryl ether, and an organofluorine compound, making it a potentially valuable building block in synthetic chemistry.

Structural and Chemical Data

A summary of the core identifiers for 2-(3-Fluorophenoxy)-4-methylaniline is presented below. It is important to note that while the molecular formula and weight are definitive, a specific CAS number is not consistently cited in major chemical databases, which is common for novel or specialized research chemicals.

IdentifierValueReference(s)
IUPAC Name 2-(3-Fluorophenoxy)-4-methylanilineN/A
Molecular Formula C₁₃H₁₂FNO[1]
Molecular Weight 217.24 g/mol [2][3]
Canonical SMILES CC1=CC(=C(C=C1)OC2=CC(=CC=C2)F)NN/A
InChI Key (Predicted)N/A
CAS Number Not Available[1]

Synthesis Methodologies: A Strategic Approach

The formation of the diaryl ether linkage is the central challenge in the synthesis of 2-(3-Fluorophenoxy)-4-methylaniline. Two primary, well-established strategies in organic chemistry are suitable for this transformation: the Ullmann Condensation and the Buchwald-Hartwig Amination. The choice between these methods depends on factors such as available starting materials, catalyst systems, and desired reaction conditions.

Proposed Synthetic Route: Ullmann Condensation

The Ullmann condensation is a classical and robust method for forming diaryl ethers, involving a copper-catalyzed reaction between a phenol and an aryl halide.[4][5] This approach is particularly effective, though it often requires high temperatures.

Reaction Scheme:

2-Bromo-4-methylaniline + 3-Fluorophenol → 2-(3-Fluorophenoxy)-4-methylaniline

Causality of Experimental Design: The Ullmann reaction is predicated on the copper catalyst facilitating the coupling of the phenoxide with the aryl halide.[6] The use of a high-boiling polar solvent is necessary to achieve the required reaction temperatures and to keep the reactants and catalyst in solution.[5] A base is essential to deprotonate the phenol, forming the more nucleophilic phenoxide ion required for the reaction.

Experimental Protocol: Ullmann Diaryl Ether Synthesis

Materials:

  • 2-Bromo-4-methylaniline

  • 3-Fluorophenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Copper(I) Iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-4-methylaniline (1.0 eq), 3-Fluorophenol (1.2 eq), Potassium Carbonate (2.0 eq), and Copper(I) Iodide (0.1 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon). Add anhydrous DMF to the flask.

  • Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with toluene and filter through a pad of celite to remove insoluble inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl (2x) to remove residual copper catalyst, followed by water (1x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material using flash column chromatography on silica gel to obtain pure 2-(3-Fluorophenoxy)-4-methylaniline.

Alternative Synthetic Route: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that has become a cornerstone for C-N bond formation.[7] While typically used for creating aryl amines, a related C-O coupling reaction can be employed to synthesize diaryl ethers, often under milder conditions than the Ullmann condensation.

Reaction Scheme:

1-Bromo-3-fluorobenzene + 2-Amino-5-methylphenol → (Intermediate) → 2-(3-Fluorophenoxy)-4-methylaniline

This approach would likely involve a two-step process: first, a Buchwald-Hartwig C-O coupling to form an intermediate, followed by functional group manipulation if necessary. The direct coupling of an aniline with an aryl halide to form a diaryl ether is less common than the phenol-based approach. The development of specialized ligands has significantly expanded the scope and efficiency of these reactions.[8][9]

Logical Workflow for Synthesis Strategy Selection

G start Goal: Synthesize 2-(3-Fluorophenoxy)-4-methylaniline ullmann Ullmann Condensation (Phenol + Aryl Halide) start->ullmann Classical, robust method buchwald Buchwald-Hartwig C-O Coupling (Phenol + Aryl Halide) start->buchwald Modern, milder conditions ullmann_reagents Reagents: - 2-Bromo-4-methylaniline - 3-Fluorophenol - CuI Catalyst - Base (K2CO3) ullmann->ullmann_reagents end_product Purified Product ullmann->end_product High Temp (120-140°C) buchwald_reagents Reagents: - 1-Bromo-3-fluorobenzene - 2-Amino-5-methylphenol - Pd Catalyst (e.g., Pd(OAc)2) - Ligand (e.g., XPhos) - Base (e.g., Cs2CO3) buchwald->buchwald_reagents buchwald->end_product Lower Temp (~100°C)

Sources

Foundational

Technical Whitepaper: Structural Informatics and Synthetic Utility of 2-(3-Fluorophenoxy)-4-methylaniline

Executive Summary As a Senior Application Scientist, I frequently evaluate organic building blocks that serve as the foundational architecture for novel therapeutics and proteomics probes. 2-(3-Fluorophenoxy)-4-methylani...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate organic building blocks that serve as the foundational architecture for novel therapeutics and proteomics probes. 2-(3-Fluorophenoxy)-4-methylaniline (CAS: 946716-39-8) is a highly specialized diaryl ether scaffold utilized extensively in advanced drug discovery and proteomics research[1][2].

This whitepaper deconstructs the structural mechanics of this molecule, explaining why its specific stereoelectronic environment dictates our synthetic strategies, and provides self-validating experimental workflows for its application in the laboratory.

Chemical Identity & Structural Informatics

While a direct PubChem Compound CID may not always be universally indexed under its common name or CAS registry number in aggregate searches, its structural identity is rigorously defined by its SMILES string and molecular formula[1]. In modern cheminformatics, we rely on these exact structural descriptors to query databases and predict physicochemical behavior.

Table 1: Primary Chemical Identifiers
PropertyValueComputational/Experimental Rationale
Chemical Name 2-(3-Fluorophenoxy)-4-methylanilineStandard IUPAC nomenclature.
CAS Registry Number 946716-39-8Primary identifier for commercial sourcing[1].
Molecular Formula C13H12FNOConfirms atomic composition[2].
Molecular Weight 217.24 g/mol Optimal for Fragment-Based Drug Discovery (FBDD) (<300 Da)[2].
SMILES (Canonical) CC1=CC(=C(C=C1)N)OC2=CC(=CC=C2)FUtilized for in silico target docking and ADME prediction.
Primary Application Proteomics & API SynthesisServes as a nucleophilic hub for library generation[2].

Structural Mechanics & Causality in Drug Design

The utility of 2-(3-Fluorophenoxy)-4-methylaniline lies in its tri-functional zoning. Each moiety serves a distinct, calculated purpose:

  • The Primary Amine (-NH2): Acts as the synthetic hub. However, the ortho-phenoxy substitution creates significant steric hindrance, reducing its nucleophilicity compared to unhindered anilines. This dictates the use of highly reactive coupling reagents (like HATU) over standard carbodiimides (like EDC).

  • The 3-Fluorophenoxy Group: The ether linkage provides a flexible dihedral angle, allowing the molecule to adapt to complex receptor pockets. The fluorine atom specifically enhances lipophilicity (LogP) and provides a vector for halogen bonding with protein backbones, a critical interaction in kinase inhibitor design.

  • The 4-Methyl Group: Strategically placed para to the primary amine. In biological systems, the para position of anilines is highly susceptible to rapid oxidation by Cytochrome P450 (CYP450) enzymes. The methyl group acts as a metabolic shield, blocking this oxidation and significantly increasing the biological half-life of derived compounds.

Structural Visualization

FunctionalRoles Core 2-(3-Fluorophenoxy)- 4-methylaniline Aniline Primary Amine (-NH2) Core->Aniline Synthetic Hub Fluoro 3-Fluorophenoxy Group Core->Fluoro Physicochemical Hub Methyl 4-Methyl Group Core->Methyl Metabolic Shield Amidation Amide Coupling (Target Binding) Aniline->Amidation CrossCoupling Buchwald-Hartwig (Scaffold Extension) Aniline->CrossCoupling Lipophilicity Enhanced LogP (Membrane Permeability) Fluoro->Lipophilicity Conformation Steric Twist (Receptor Fit) Fluoro->Conformation CYPBlock Blocks Para-Oxidation (Increased Half-life) Methyl->CYPBlock

Fig 1: Structural mechanics and functional utility of 2-(3-Fluorophenoxy)-4-methylaniline.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility in the lab, protocols must be designed with built-in causality and validation checkpoints. Below are two fundamental workflows for functionalizing this scaffold.

Protocol A: HATU-Mediated Amidation (Overcoming Steric Hindrance)

Objective: Synthesize an amide derivative using a carboxylic acid. Causality: HATU is selected over EDC/HOBt because the ortho-phenoxy group sterically shields the aniline nitrogen. HATU generates a highly reactive HOAt-ester intermediate that aggressively drives the acylation forward despite the steric drag.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes.

  • Coupling: Add 2-(3-Fluorophenoxy)-4-methylaniline (1.1 eq) to the activated mixture. Stir at 40°C for 4-6 hours.

  • Quenching & Extraction: Dilute with Ethyl Acetate (EtOAc) and wash sequentially with saturated NaHCO3, 1M HCl, and brine.

  • Purification: Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Self-Validating Checkpoints:

  • Checkpoint 1 (Pre-activation): Before adding the aniline, sample the reaction and analyze via LC-MS. The presence of the HOAt-ester confirms successful acid activation. If coupling fails later, you have isolated the variable to the aniline's steric hindrance.

  • Checkpoint 2 (Workup): The 1M HCl wash is critical. It protonates any unreacted aniline, pulling it into the aqueous layer. If TLC of the organic layer still shows a UV-active spot at the starting material's Rf, repeat the acid wash until it is completely removed.

Protocol B: Buchwald-Hartwig C-N Cross-Coupling

Objective: Synthesize a diarylamine by coupling the scaffold with an aryl bromide. Causality: We utilize Pd2(dba)3 as the catalyst and XPhos as the ligand. The bulky, electron-rich dicyclohexylphosphine moiety of XPhos facilitates the oxidative addition of the aryl halide, while its biaryl backbone promotes rapid reductive elimination, overcoming the steric bulk of the ortho-phenoxy group.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 2-(3-Fluorophenoxy)-4-methylaniline (1.0 eq), Aryl Bromide (1.1 eq), Pd2(dba)3 (0.05 eq), XPhos (0.1 eq), and Cs2CO3 (2.0 eq).

  • Degassing: Add anhydrous Toluene (0.1 M). Sparge the solution with Argon for 15 minutes.

  • Reaction: Seal the flask and heat to 100°C for 12 hours.

  • Filtration: Cool to room temperature, filter through a pad of Celite to remove palladium residues and inorganic salts, and concentrate the filtrate.

Self-Validating Checkpoints:

  • Checkpoint 1 (Oxygen Exclusion): If the reaction mixture immediately turns black upon heating, palladium black has precipitated due to oxygen contamination. Abort, re-evaluate your Schlenk technique, and re-degas the solvent.

  • Checkpoint 2 (Catalyst Activation): A successful reaction will transition from deep purple (Pd2(dba)3) to a dark red/brown homogeneous solution, indicating the formation of the active

    
     species.
    
  • Checkpoint 3 (Conversion): On TLC (Hexane:EtOAc 3:1), the secondary amine product will elute higher (less polar) than the primary aniline starting material due to the loss of one hydrogen-bonding donor.

Quantitative Data Summary: Physicochemical Profiling

Understanding the baseline physicochemical properties is essential for predicting the pharmacokinetic behavior of derivatives built from this scaffold.

Table 2: Predictive ADME & Physicochemical Data
ParameterValueImpact on Drug Development
Exact Mass 217.0903 DaEssential for High-Resolution Mass Spectrometry (HRMS) validation.
Topological Polar Surface Area (TPSA) ~35.3 ŲHighly permeable; ideal for crossing the blood-brain barrier (BBB) (<90 Ų).
Hydrogen Bond Donors 1Provides a critical vector for kinase hinge-binding (via the -NH- group post-coupling).
Hydrogen Bond Acceptors 3 (N, O, F)Facilitates interaction with solvent water molecules or receptor backbones.
Rotatable Bonds 2Maintains moderate conformational rigidity, reducing entropic penalty upon target binding.

References

Sources

Exploratory

Fluorophenoxy Aniline Scaffolds in Medicinal Chemistry: Design, Synthesis, and Kinase Inhibition

This technical guide details the medicinal chemistry, synthesis, and pharmacological application of Fluorophenoxy Aniline Derivatives , a privileged scaffold in the design of Type II kinase inhibitors (e.g., c-Met, VEGFR...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the medicinal chemistry, synthesis, and pharmacological application of Fluorophenoxy Aniline Derivatives , a privileged scaffold in the design of Type II kinase inhibitors (e.g., c-Met, VEGFR2).[1][2]

[1][2]

Executive Summary: The Fluorine Effect in Kinase Inhibition

The fluorophenoxy aniline moiety represents a "privileged structure" in modern oncology drug discovery. This scaffold combines the metabolic robustness of the carbon-fluorine bond with the geometric flexibility of the diphenyl ether linkage. It is a critical pharmacophore in Type II kinase inhibitors , which stabilize the inactive "DFG-out" conformation of protein kinases (e.g., Altiratinib , Cabozantinib analogs).[1][2]

This guide provides a technical deep-dive into the rationale, synthesis, and evaluation of these derivatives, moving beyond basic descriptions to causal mechanistic analysis.[1][2]

Structural Biology & Mechanism of Action

The Pharmacophore: Type II Binding Mode

Type II inhibitors do not merely compete with ATP; they exploit a conformational shift in the kinase activation loop (the DFG motif).[3] The fluorophenoxy aniline scaffold is engineered to traverse the "gatekeeper" region and occupy the hydrophobic back pocket.

  • The Aniline Head: Forms hydrogen bonds with the hinge region or the "linker" region (often via a urea or amide connection).

  • The Ether Bridge: Provides a critical "kink" (

    
     bond angle), allowing the molecule to navigate the steric bulk of the gatekeeper residue (e.g., M1160 in c-Met).
    
  • The Fluorine Substituent:

    • Metabolic Blocking: Prevents oxidative metabolism (hydroxylation) at the para-position.

    • Lipophilicity: Increases

      
      , enhancing membrane permeability.[1][2]
      
    • Electronic Effects: The strong electronegativity of fluorine modulates the acidity of the aniline nitrogen, influencing H-bond donor strength.

Visualization: Pharmacophore Logic

KinaseBinding cluster_0 Pharmacophore Aniline Aniline Nitrogen (H-Bond Donor) Linker Ether Bridge (-O-) (Conformational Kink) Aniline->Linker Scaffold Core Hinge Region Hinge Region Aniline->Hinge Region H-Bonding Fluorine Fluorine Atom (Metabolic Block/Lipophilicity) Linker->Fluorine Para-Substitution Gatekeeper Gatekeeper Residue (Steric Barrier) Linker->Gatekeeper Avoids Clash Pocket Hydrophobic Back Pocket (DFG-out) Fluorine->Pocket Occupancy

Figure 1: Pharmacophore mapping of the fluorophenoxy aniline scaffold within the kinase binding pocket.

Case Studies: Clinical Relevance

The utility of this scaffold is validated by several clinical-stage compounds.[4][5]

CompoundTarget(s)Structural Role of Fluorophenoxy/AnilineClinical Status
Altiratinib (DCC-2701) c-Met, VEGFR2, TIE2Uses a difluorophenoxy aniline to deeply penetrate the switch pocket.[1][5][6]Phase I/II
Cabozantinib VEGFR2, c-Met, RETContains a (4-fluorophenyl)amide linked to a quinoline ether.[1][2][5][6] The logic mirrors the phenoxy-aniline scaffold.FDA Approved
Foretinib c-Met, VEGFR2Features a fluoro-phenoxy linkage to orient the inhibitor in the ATP cleft.[6]Phase II

Insight: In Altiratinib, the specific 2,5-difluoro substitution pattern on the central ring creates a unique electrostatic environment that improves selectivity for c-Met over other kinases with similar active sites [1].[1][2]

Technical Protocol: Synthesis of 4-(4-Fluorophenoxy)aniline

This protocol describes a robust, scalable route to the core scaffold using a Nucleophilic Aromatic Substitution (


) followed by catalytic hydrogenation.[1][2] This method avoids the use of unstable diazonium intermediates.
Synthetic Workflow Diagram

Synthesis SM1 4-Fluoronitrobenzene Step1 Step 1: SnAr Coupling K2CO3, DMF, 100°C SM1->Step1 SM2 4-Fluorophenol SM2->Step1 Inter Intermediate: 4-(4-Fluorophenoxy)nitrobenzene Step1->Inter Step2 Step 2: Reduction H2 (balloon), Pd/C (10%) MeOH, RT Inter->Step2 Product Product: 4-(4-Fluorophenoxy)aniline Step2->Product

Figure 2: Two-step synthetic route to the fluorophenoxy aniline core.

Detailed Methodology

Step 1: Formation of the Ether Linkage (


) 
  • Reagents: 4-Fluoronitrobenzene (1.0 eq), 4-Fluorophenol (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Anhydrous DMF (Dimethylformamide).[1][2][6]

  • Procedure:

    • Charge a round-bottom flask with 4-fluorophenol and

      
       in DMF. Stir at RT for 30 min to generate the phenoxide.
      
    • Add 4-fluoronitrobenzene dropwise.[2][5][6]

    • Heat the reaction mixture to 100°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of nitrobenzene.[2]

    • Workup: Pour into ice water. The product usually precipitates as a yellow solid. Filter, wash with water, and dry.[1][2] Recrystallize from Ethanol if necessary.[1][2]

Step 2: Nitro Reduction

  • Reagents: Intermediate Nitro ether, 10% Palladium on Carbon (Pd/C, 10 wt%), Hydrogen gas (

    
    ).
    
  • Solvent: Methanol (MeOH).[1][2][6]

  • Procedure:

    • Dissolve the nitro intermediate in MeOH under nitrogen atmosphere.[2]

    • Carefully add Pd/C catalyst.[1][2]

    • Purge the system with

      
       (balloon pressure is sufficient). Stir vigorously at Room Temperature (RT) for 2–4 hours.
      
    • Safety: Filter through a Celite pad to remove Pd/C (Keep wet to prevent ignition).[2][6]

    • Concentrate the filtrate to yield the off-white solid 4-(4-fluorophenoxy)aniline .[5][6]

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the disappearance of nitro-aromatic protons and the appearance of a broad singlet (

    
    ) around 5.0 ppm.[5][6]
    
  • Purity: HPLC >95% is required for biological assays.

Bioassay Protocol: c-Met Kinase Inhibition (FRET)

To validate the activity of derivatives synthesized from this scaffold, a FRET-based assay (e.g., LanthaScreen) is the industry standard.[1]

Objective: Determine the


 of the fluorophenoxy aniline derivative against c-Met.

Protocol:

  • Reagents: Recombinant c-Met kinase, Fluorescein-polyGT substrate, ATP, Terbium-labeled antibody.[1][2][5][6]

  • Preparation:

    • Prepare a 3x serial dilution of the test compound in DMSO (Start at 10 µM).

    • Dilute into kinase buffer (50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35).[1][2]
      
  • Reaction:

    • Add 2.5 µL compound solution to a 384-well plate.

    • Add 5 µL Enzyme/Substrate mix.[1][2]

    • Add 2.5 µL ATP solution (

      
       concentration).[2][6]
      
    • Incubate for 1 hour at RT.

  • Detection:

    • Add 10 µL EDTA/Tb-Antibody detection mix.[2][5][6]

    • Incubate for 30 min.

    • Read TR-FRET signal (Ex 340 nm, Em 495/520 nm).[1][2][5][6]

  • Analysis: Plot Emission Ratio (520/495) vs. log[Compound]. Fit to a sigmoidal dose-response curve to calculate

    
    .[2][5][6]
    

References

  • Smith, B. D., et al. (2015).[1][2] "Altiratinib Inhibits Tumor Growth, Invasion, Angiogenesis, and Microenvironment-Mediated Drug Resistance via Balanced Inhibition of MET, TIE2, and VEGFR2."[1][2][7][8] Molecular Cancer Therapeutics, 14(9), 2023–2034.[1][2]

  • Liu, X., et al. (2018).[1][2] "Structure-based design of diaryl urea derivatives as potent c-Met inhibitors." European Journal of Medicinal Chemistry, 150, 694-704.[1][2]

  • Yakes, F. M., et al. (2011).[1][2] "Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth."[1][2] Molecular Cancer Therapeutics, 10(12), 2298-2308.[1][2][6]

  • Cui, J. J. (2014).[1][2] "Inhibitors of c-Met: a review of patent literature." Expert Opinion on Therapeutic Patents, 24(3), 317-341.[1][2][6]

  • Gleeson, E. C., et al. (2015).[1][2] "Inhibition of N-Type Calcium Channels by Fluorophenoxyanilide Derivatives." Bioorganic & Medicinal Chemistry Letters.

Sources

Foundational

Solubility Profile of 2-(3-Fluorophenoxy)-4-methylaniline: A Comparative Analysis in Aqueous and DMSO-Based Systems

An In-depth Technical Guide: Executive Summary The solubility of an active pharmaceutical ingredient (API) or lead compound is a critical determinant of its developability, influencing everything from reaction kinetics i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or lead compound is a critical determinant of its developability, influencing everything from reaction kinetics in synthesis to bioavailability in preclinical studies. This guide provides a detailed technical analysis of the solubility of 2-(3-Fluorophenoxy)-4-methylaniline, a molecule featuring a complex interplay of polar and nonpolar characteristics. We will explore its predicted solubility in two fundamentally different solvents: water, the universal biological solvent, and dimethyl sulfoxide (DMSO), a powerful polar aprotic solvent ubiquitous in drug discovery. This analysis is grounded in the principles of intermolecular forces and is supplemented by a validated experimental protocol for empirical determination. Our findings predict significantly greater solubility in DMSO compared to water, a discrepancy attributed to the dominant hydrophobic nature of the solute and the unique solvent properties of DMSO.

Introduction: The Critical Role of Solubility

2-(3-Fluorophenoxy)-4-methylaniline is an aromatic amine derivative incorporating an ether linkage and a halogen substituent. Such structures are common scaffolds in medicinal chemistry and materials science. Understanding the solubility of this compound is paramount for researchers. In drug development, poor aqueous solubility can terminate the progression of an otherwise promising candidate due to challenges in formulation and absorption. In chemical synthesis, solvent selection dictates reaction efficiency, purification strategies, and overall yield.

This document serves as a guide for scientists and researchers, offering a theoretical framework to predict solubility behavior and a practical protocol for its experimental validation. We will dissect the molecular features of 2-(3-Fluorophenoxy)-4-methylaniline and the physicochemical properties of water and DMSO to explain the profound difference in its solubility between these two media.

Physicochemical Properties: Solute and Solvents

The principle of "like dissolves like" is a foundational concept in predicting solubility, which is ultimately governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[1]

  • 2-(3-Fluorophenoxy)-4-methylaniline (Solute):

    • Molecular Structure: Comprises two aromatic rings linked by an ether oxygen, with a methyl group, an amino group (-NH2), and a fluorine atom as substituents.

    • Polarity: The molecule possesses significant nonpolar character due to the large, hydrophobic surface area of the two benzene rings. However, it also has polar functional groups:

      • The ether linkage (-O-) is polar and can act as a hydrogen bond acceptor.

      • The amino group (-NH2) is polar and can both donate and accept hydrogen bonds.[2]

      • The fluorine atom (-F) is highly electronegative, inducing a dipole moment, but is a very weak hydrogen bond acceptor.

    • Overall Character: The molecule is best described as predominantly nonpolar and hydrophobic, with localized polar regions.

  • Water (H₂O) (Polar Protic Solvent):

    • Polarity: Water is a highly polar molecule due to its bent geometry and the large electronegativity difference between oxygen and hydrogen.[3][4]

    • Intermolecular Forces: Its defining feature is the ability to form an extensive and strong network of hydrogen bonds.[3][5] This high cohesion is responsible for many of its unique properties, including its high surface tension and boiling point.[6] To dissolve a solute, water molecules must expend significant energy to break these bonds and form a cavity for the solute molecule.[5][7]

  • Dimethyl Sulfoxide (DMSO) ((CH₃)₂SO) (Polar Aprotic Solvent):

    • Polarity: DMSO is a highly polar organic solvent due to the strong dipole of the S=O bond.[8][9][10]

    • Intermolecular Forces: As a polar aprotic solvent, it lacks acidic protons and cannot act as a hydrogen bond donor. However, the oxygen atom is a strong hydrogen bond acceptor. DMSO is an exceptional solvent because it can effectively dissolve a wide range of both polar and nonpolar compounds.[9][10][11] It readily disrupts solute-solute interactions without having the high energetic penalty associated with breaking a strong solvent-solvent hydrogen bonding network like water.[12][13]

Comparative Solubility Analysis: Water vs. DMSO

Theoretical Prediction and Mechanistic Rationale
  • In Water: The solubility is predicted to be very low . The primary barrier is the large, hydrophobic diaryl ether structure. The energy required for water molecules to break their stable hydrogen bonds to accommodate this nonpolar structure is not sufficiently compensated by the formation of new hydrogen bonds with the solute's amine and ether groups. This energetic imbalance favors the solute remaining in its solid, undissolved state. Structurally similar compounds, such as 4-methylaniline, also exhibit limited water solubility.[14]

  • In DMSO: The solubility is predicted to be high . DMSO is an exceptionally strong solvent for several reasons in this context:[12][13]

    • Favorable Dipole-Dipole Interactions: The strong dipole of DMSO's sulfoxide group can interact favorably with the polar regions of the solute.

    • Hydrogen Bond Acceptance: The oxygen atom of DMSO can form strong hydrogen bonds with the hydrogen atoms of the solute's amine group.

    • Dispersion Forces: The methyl groups and the overall polarizability of DMSO allow for effective van der Waals interactions with the nonpolar aromatic rings of the solute.

    • Disruption of Solute Crystal Lattice: DMSO is effective at overcoming the solute-solute interactions within the crystal lattice.

The diagram below illustrates the key intermolecular forces at play.

G cluster_water Aqueous Environment (Water) cluster_dmso Organic Environment (DMSO) solute_w 2-(3-Fluorophenoxy)-4-methylaniline water H₂O Molecules solute_w->water Weak H-Bonding (at -NH2, -O-) result_w Result: Very Low Solubility water->solute_w Strong Hydrophobic Effect (Dominant Interaction) solute_d 2-(3-Fluorophenoxy)-4-methylaniline dmso DMSO Molecules solute_d->dmso Strong H-Bonding (-NH2 to S=O) result_d Result: High Solubility dmso->solute_d Favorable Dipole-Dipole & Dispersion Forces

Caption: Intermolecular interactions governing solubility in water vs. DMSO.

Quantitative Data Summary

This table summarizes the key properties and the predicted solubility outcome.

ParameterWater (H₂O)Dimethyl Sulfoxide (DMSO)2-(3-Fluorophenoxy)-4-methylaniline
Solvent Type Polar ProticPolar Aprotic-
Dielectric Constant (20°C) ~8048.9[8]-
H-Bonding Capability Donor & Acceptor[3]Acceptor Only[10]Donor & Acceptor
Primary Solute-Solvent Forces Weak H-bonding, strong unfavorable hydrophobic effectStrong H-bonding (acceptor), Dipole-Dipole, Dispersion-
Predicted Solubility Very Low High -

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To empirically validate the predicted solubility, the shake-flask method is the gold standard.[1] This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Principle

An excess of the solid compound is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is measured using a calibrated analytical method, typically High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Accurately prepare a stock solution of 2-(3-Fluorophenoxy)-4-methylaniline in a suitable solvent (e.g., acetonitrile or DMSO) at a high, known concentration (e.g., 10 mg/mL).

    • Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL). Causality: This calibration curve is essential for the accurate quantification of the unknown concentration in the saturated solution.

  • Sample Preparation:

    • Add an excess amount of solid 2-(3-Fluorophenoxy)-4-methylaniline to a series of glass vials (in triplicate for each solvent). An amount that is visibly in excess after dissolution is required (e.g., ~5-10 mg).

    • Accurately add a known volume of the test solvent (e.g., 1 mL of purified water or DMSO) to each vial.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in a temperature-controlled shaker or incubator, set to a standard temperature (e.g., 25°C).

    • Agitate the vials for a period sufficient to ensure equilibrium is reached (typically 24-48 hours). Causality: Continuous agitation and a long incubation time are necessary to ensure the solution becomes fully saturated and the system reaches thermodynamic equilibrium.

  • Phase Separation:

    • Remove the vials from the shaker. Allow them to sit undisturbed for a short period to let larger particles settle.

    • Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid. Causality: Centrifugation provides a clear separation between the supernatant (saturated solution) and the excess solid, which is crucial for the next step.

    • Carefully aspirate the supernatant and filter it through a chemically inert 0.22 µm syringe filter (e.g., PTFE) into a clean HPLC vial. Causality: Filtration removes any remaining microscopic particulate matter that could interfere with the HPLC analysis and lead to an overestimation of solubility.

  • Quantification (HPLC Analysis):

    • Analyze the calibration standards by HPLC to generate a standard curve (Peak Area vs. Concentration). The curve must have an R² value > 0.99 for validation.

    • Inject the filtered sample filtrates onto the HPLC system.

    • Determine the concentration of the compound in the samples by interpolating their peak areas from the standard curve.

    • If the concentration is too high, dilute the filtrate with the appropriate solvent and re-analyze, accounting for the dilution factor in the final calculation.

  • Data Reporting:

    • Report the solubility as the average of the triplicate measurements in units of mg/mL or µg/mL at the specified temperature.

The workflow for this protocol is visualized below.

G start Start prep_standards 1. Prepare HPLC Calibration Standards start->prep_standards prep_samples 2. Add Excess Solid & Known Volume of Solvent (n=3) start->prep_samples quantify 5. Analyze Samples & Standards by HPLC prep_standards->quantify equilibrate 3. Agitate at Constant Temp (24-48 hours) prep_samples->equilibrate separate 4. Centrifuge & Filter Supernatant (0.22 µm) equilibrate->separate separate->quantify calculate 6. Calculate Concentration from Calibration Curve quantify->calculate end_node End: Report Solubility (e.g., mg/mL @ 25°C) calculate->end_node

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Conclusion and Implications for Researchers

The analysis of 2-(3-Fluorophenoxy)-4-methylaniline's molecular structure strongly indicates a significant disparity in its solubility between water and DMSO. Its large hydrophobic framework makes it poorly suited for aqueous environments, predicting very low solubility. Conversely, the polar aprotic nature of DMSO, its ability to act as a hydrogen bond acceptor, and its capacity for engaging in multiple types of intermolecular interactions make it an excellent solvent for this compound, predicting high solubility.

For researchers in drug development, this means that while DMSO is an ideal vehicle for in vitro screening assays, significant formulation challenges will arise for in vivo studies, likely requiring advanced techniques such as amorphous solid dispersions or nano-formulations to achieve adequate bioavailability. For synthetic chemists, DMSO is a suitable reaction solvent, but the compound will readily precipitate upon the addition of water, a property that can be leveraged for purification. The provided experimental protocol offers a robust and reliable method for obtaining the precise quantitative data needed to guide these critical research and development decisions.

References

  • Gaylord Chemical Company. (n.d.). DMSO Physical Properties. gChem. [Link]

  • HD Chemicals LTD. (2025, June 25). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. [Link]

  • Study Mind. (n.d.). Properties of Water (A-level Biology). [Link]

  • Oreate AI Blog. (2025, December 30). Unlocking the Mysteries of DMSO: A Versatile Solvent in Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Properties of water. [Link]

  • Sariya College, Suriya. (n.d.). Water Water as a Solvent Unique Properties of Water Solvent. [Link]

  • Hangzhou Jinghao Chemical Co., Ltd. (2026, February 17). Dimethyl Sulfoxide (DMSO): High-Purity Solvent for Industrial, Pharmaceutical, and Electronic Applications. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • Degrémont®. (n.d.). Water as a solvent. [Link]

  • ResearchGate. (2025, August 8). Molecular structure of p-methylaniline and its van der Waals complexes with CF3H, CH4 and CF4 studied by laser induced fluorescence spectroscopy and ab initio calculations. [Link]

  • Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(3-Fluorophenoxy)-4-methylaniline: A Comprehensive Guide to Copper-Catalyzed C-O Cross-Coupling

An Application Note and Protocol for Researchers Abstract: This document provides a detailed protocol for the synthesis of 2-(3-fluorophenoxy)-4-methylaniline, a valuable diaryl ether intermediate in pharmaceutical and m...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract: This document provides a detailed protocol for the synthesis of 2-(3-fluorophenoxy)-4-methylaniline, a valuable diaryl ether intermediate in pharmaceutical and materials science research. The synthesis is achieved via a copper-catalyzed Ullmann-type condensation reaction between 2-fluoro-4-methylaniline and 3-fluorophenol. This guide offers in-depth mechanistic insights, a step-by-step experimental procedure, and data presentation designed for researchers, scientists, and drug development professionals.

Introduction and Mechanistic Overview

Diaryl ethers are a ubiquitous structural motif found in a vast array of natural products and biologically active compounds.[1][2] The target molecule, 2-(3-fluorophenoxy)-4-methylaniline, serves as a key building block for more complex molecular architectures.[3][4] Its synthesis involves the formation of a carbon-oxygen bond between two aryl rings, a transformation that is efficiently achieved through transition-metal-catalyzed cross-coupling reactions.

While modern palladium-catalyzed methods like the Buchwald-Hartwig amination have become prominent for C-N bond formation, the copper-catalyzed Ullmann condensation remains a robust and economically attractive method for synthesizing diaryl ethers (C-O coupling).[5][6][7][8] The classical Ullmann reaction often required harsh conditions, including high temperatures and stoichiometric amounts of copper.[1][8] However, significant advancements have led to the development of milder, more efficient catalytic systems.[1][5][9][10]

This protocol will focus on a modified Ullmann-type condensation, which proceeds through the following general mechanism:

  • Formation of Copper(I) Phenoxide: In the presence of a base, the phenol is deprotonated to form a phenoxide anion, which then coordinates with the copper(I) catalyst.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) center. The use of ligands, such as diamines or amino acids, can facilitate this step and stabilize the copper complex.

  • Reductive Elimination: The final C-O bond is formed through reductive elimination, yielding the desired diaryl ether product and regenerating the active copper(I) catalyst, thus completing the catalytic cycle.[11]

Palladium-catalyzed C-O cross-coupling presents a powerful alternative, often proceeding under even milder conditions with a broader substrate scope, facilitated by specialized phosphine ligands.[2][12][13] However, the copper-catalyzed approach is often more cost-effective and sufficient for many applications.

Experimental Protocol: Copper-Catalyzed Synthesis

This section details the laboratory procedure for the synthesis of 2-(3-Fluorophenoxy)-4-methylaniline.

Materials and Equipment

Reagents:

  • 2-Fluoro-4-methylaniline (C₇H₈FN)[14]

  • 3-Fluorophenol (C₆H₅FO)

  • Copper(I) Iodide (CuI)

  • Cesium Carbonate (Cs₂CO₃)

  • N,N'-Dimethyl-1,2-ethanediamine (DMEDA) or similar bidentate ligand

  • Anhydrous 1,4-Dioxane or N-Methyl-2-pyrrolidone (NMP)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

Equipment:

  • Round-bottom flask (oven-dried)

  • Reflux condenser (oven-dried)

  • Magnetic stir bar

  • Magnetic stirrer/hotplate with temperature control

  • Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)

  • Septa and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-Layer Chromatography (TLC) plates and chamber

Quantitative Data Summary

The following table summarizes the quantities of reagents for a typical laboratory-scale synthesis.

Component Molar Mass ( g/mol ) Amount (mmol) Mass/Volume Equivalents
2-Fluoro-4-methylaniline125.1510.01.25 g1.0
3-Fluorophenol112.1012.01.35 g1.2
Copper(I) Iodide (CuI)190.451.0190 mg0.1
Cesium Carbonate (Cs₂CO₃)325.8220.06.52 g2.0
DMEDA88.152.00.21 mL0.2
Anhydrous 1,4-Dioxane--20 mL-
Step-by-Step Methodology

1. Reaction Setup:

  • Place an oven-dried round-bottom flask containing a magnetic stir bar under an inert atmosphere of nitrogen or argon.

  • To the flask, add 2-fluoro-4-methylaniline (1.25 g, 10.0 mmol), 3-fluorophenol (1.35 g, 12.0 mmol), copper(I) iodide (190 mg, 1.0 mmol), and cesium carbonate (6.52 g, 20.0 mmol). The use of a robust base like cesium carbonate is crucial and often superior to other bases like K₂CO₃.[1][5]

2. Addition of Solvent and Ligand:

  • Using a syringe, add anhydrous 1,4-dioxane (20 mL) to the flask.

  • Add the N,N'-dimethyl-1,2-ethanediamine (DMEDA) ligand (0.21 mL, 2.0 mmol) via syringe. The ligand accelerates the reaction by solubilizing the copper salt and facilitating the coupling process.[5]

3. Reaction Execution:

  • Fit the flask with a reflux condenser, ensuring the inert atmosphere is maintained.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:EtOAc eluent system) or by GC-MS analysis of small aliquots. The reaction is typically complete within 12-24 hours.

4. Work-up and Extraction:

  • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers and wash with brine (50 mL). This step helps to remove residual water and inorganic salts.

  • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

5. Purification:

  • The resulting crude oil or solid should be purified by flash column chromatography on silica gel.

  • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 10% ethyl acetate).

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 2-(3-fluorophenoxy)-4-methylaniline as a solid or oil.

6. Characterization:

  • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow Visualization

The following diagram illustrates the complete experimental workflow for the synthesis.

Synthesis_Workflow cluster_prep Preparation & Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dry Glassware C Establish Inert Atmosphere (N₂ or Ar) A->C B Add Reactants: - 2-Fluoro-4-methylaniline - 3-Fluorophenol - CuI, Cs₂CO₃ D Add Anhydrous Dioxane and DMEDA Ligand B->D C->B E Heat to 100-110 °C (12-24 h) D->E F Monitor by TLC/GC-MS E->F G Cool to RT F->G H Dilute with EtOAc & H₂O G->H I Liquid-Liquid Extraction H->I J Dry & Concentrate I->J K Flash Column Chromatography J->K L Characterize Product (NMR, MS) K->L

Caption: Experimental workflow for the synthesis of 2-(3-Fluorophenoxy)-4-methylaniline.

Concluding Remarks

This application note provides a robust and reproducible protocol for the synthesis of 2-(3-fluorophenoxy)-4-methylaniline using a copper-catalyzed Ullmann-type reaction. By carefully controlling the reaction conditions, particularly maintaining an inert atmosphere and using an appropriate ligand, high yields of the desired diaryl ether can be achieved. This procedure offers a cost-effective and reliable method for accessing this valuable intermediate, empowering further research and development in medicinal chemistry and materials science.

References

  • Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Publishing. 9

  • Gujadhur, R., & Venkataraman, D. (2001). SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST. Synthetic Communications, 31(18), 2865–2879. 5

  • Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. (2019). PMC. 15

  • A General Copper-Catalyzed Synthesis of Diaryl Ethers. (1999). ACS Publications. 1

  • A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. (2011). Organic Letters, ACS Publications. 12

  • Hosseinzadeh, R., et al. (2008). Synthesis of Diaryl Ethers Through the Copper-Catalyzed Arylation of Phenols with Aryl Iodides Using KF/Al2O3. Taylor & Francis Online. 10

  • Burgos, C. H., et al. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Organic Chemistry Portal. 2

  • 2-[(4-Methylphenoxy)methyl]aniline | C15H17NO Supplier. Benchchem. 3

  • Al-Masum, M., & Alalwan, H. (2020). Microwave Irradiated Palladium-Catalyzed Cascade Type Cross Coupling of Phenols and Halides for the Synthesis of Polyphenolic Ethers. Scirp.org. 13

  • Palladium-Catalyzed Unprecedented Cross-Coupling of Mixed Phenols and Halides for the Synthesis of Aromatic Ethers. ProQuest. 16

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. 6

  • Buchwald–Hartwig amination. Wikipedia. 7

  • Ullmann condensation. Wikipedia. 8

  • 2-Fluoro-4-methylaniline. Chem-Impex. 4

  • 2-Fluoro-4-methylaniline | C7H8FN | CID 67984. PubChem. 14

  • Ullmann Reaction. Organic Chemistry Portal. 11

Sources

Application

Application Note: Strategic Utilization of 2-(3-Fluorophenoxy)-4-methylaniline in Kinase Inhibitor Design

Executive Summary & Strategic Value 2-(3-Fluorophenoxy)-4-methylaniline is a specialized biaryl ether amine intermediate. It serves as a "privileged structure" in the design of Type II kinase inhibitors, particularly tho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

2-(3-Fluorophenoxy)-4-methylaniline is a specialized biaryl ether amine intermediate. It serves as a "privileged structure" in the design of Type II kinase inhibitors, particularly those targeting c-Met , VEGFR , and p38 MAP kinase .

The molecule features two critical structural motifs:[1][2]

  • The Diaryl Ether Linkage: Provides the necessary rotational flexibility to orient the inhibitor within the ATP-binding pocket, often allowing the distal ring to access the hydrophobic "back-pocket" (allosteric site).

  • The 3-Fluoro Substituent: Enhances metabolic stability by blocking P450-mediated oxidation and modulates the lipophilicity (LogP) of the final drug candidate, improving membrane permeability.

This guide details the handling, characterization, and synthetic protocols for incorporating this amine into heteroaromatic scaffolds via amide and urea linkages.

Chemical Profile & Critical Control Points[3][4]

Before initiating synthesis, researchers must account for the specific electronic and steric properties of this aniline.

PropertySpecification / NoteImpact on Protocol
Nucleophilicity Low to ModerateThe ortho-phenoxy group creates steric hindrance and exerts an electron-withdrawing inductive effect, reducing the reactivity of the primary amine.
Solubility High in DCM, DMSO, DMFCompatible with standard organic synthesis solvents. Avoid protic solvents (MeOH/EtOH) during coupling to prevent side reactions.
Stability Oxidation SensitiveThe aniline amine is prone to oxidation upon prolonged air exposure. Store under Argon/Nitrogen at 4°C.
CAS Number Consult VendorOften custom-synthesized; verify structure via NMR before use.
Structural Logic Diagram

The following diagram illustrates the role of this intermediate in a typical Retrosynthetic Analysis for a Kinase Inhibitor.

KinaseInhibitorLogic Target Type II Kinase Inhibitor (Target Molecule) Bond Amide/Urea Bond (Disconnection Site) Target->Bond Retrosynthesis Core Heteroaromatic Core (e.g., Quinoline/Pyridine) Bond->Core Electrophile Aniline 2-(3-Fluorophenoxy)-4-methylaniline (The Nucleophile) Bond->Aniline Nucleophile Pockets Kinase DFG-Out Conformation Aniline->Pockets Occupies Hydrophobic Back-Pocket

Figure 1: Retrosynthetic logic placing the aniline as the key nucleophile for accessing the kinase back-pocket.

Synthetic Protocols

Due to the reduced nucleophilicity caused by the ortho-phenoxy group, standard coupling conditions (e.g., EDC/HOBt) often result in sluggish reaction rates or incomplete conversion. We recommend Method A (HATU Activation) for small-scale discovery and Method B (Acid Chloride) for scale-up.

Method A: High-Efficiency Amide Coupling (Discovery Scale)

Best for: Rapid library synthesis, preserving sensitive functional groups on the core.

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)[3]

  • 2-(3-Fluorophenoxy)-4-methylaniline (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[3]

  • DMF (Anhydrous)

Protocol:

  • Activation: In a dry vial, dissolve the Carboxylic Acid Partner in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).

  • Pre-stir: Stir at room temperature (RT) for 15 minutes. Mechanism: This generates the highly reactive O-At-active ester.

  • Addition: Add 2-(3-Fluorophenoxy)-4-methylaniline (1.1 equiv) in one portion.

  • Reaction: Stir at 40°C–60°C for 4–12 hours.

    • Note: Heating is often required due to the steric bulk of the ortho-phenoxy group.

  • Monitoring: Monitor by LCMS. Look for the disappearance of the acid (M-H) and the appearance of the product (M+H).

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄.[3]

Method B: Urea Formation via Isocyanate

Best for: Synthesizing Sorafenib/Linifanib analogs.

Reagents:

  • 2-(3-Fluorophenoxy)-4-methylaniline (1.0 equiv)

  • Aryl Isocyanate Partner (1.0 equiv)

  • DCM (Dichloromethane) or THF

Protocol:

  • Dissolution: Dissolve the aniline in anhydrous DCM (0.1 M).

  • Addition: Add the isocyanate dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Isolation: The urea product often precipitates out of DCM. Filter the solid and wash with cold DCM/Hexane. If no precipitate forms, evaporate and purify via flash chromatography.

Quality Control & Characterization

Verify the integrity of the intermediate before use. The ortho-phenoxy arrangement creates distinct NMR signatures.

TechniqueExpected ObservationAcceptance Criteria
1H NMR (DMSO-d6) δ 2.20 ppm: Singlet (Methyl group).δ 5.0-5.5 ppm: Broad singlet (NH₂).δ 6.5-7.5 ppm: Multiplet (7 aromatic protons).Integration of Methyl : Aromatic protons must be 3:7.
19F NMR δ -110 to -115 ppm: Singlet (approximate range for m-F-phenoxy).Single peak (absence of starting material impurities).
LCMS [M+H]+: Calculated MW + 1.Purity > 95% (UV 254 nm).[3]
Troubleshooting Guide

Issue: Low Conversion in Amide Coupling

  • Root Cause: The ortho-phenoxy group shields the nitrogen, making it a poor nucleophile.

  • Solution: Switch from HATU to Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to generate the acid chloride in situ, or use POCl₃ if the substrate tolerates it. Increase temperature to 80°C in Toluene.

Issue: "Double" Reaction (Bis-acylation)

  • Root Cause: Excess acid chloride or high temperature.

  • Solution: Strictly control stoichiometry (1:1). Add the acid chloride to the amine at 0°C slowly.

Workflow Visualization

The following diagram outlines the decision tree for selecting the correct synthetic route based on the scale and substrate sensitivity.

SyntheticWorkflow Start Start: 2-(3-Fluorophenoxy)-4-methylaniline Decision Select Coupling Partner Start->Decision RouteA Carboxylic Acid (Heterocycle) Decision->RouteA Amide Target RouteB Isocyanate (Urea Linker) Decision->RouteB Urea Target ProcessA Method A: HATU/DIPEA (40-60°C, DMF) RouteA->ProcessA ProcessB Method B: DCM, 0°C -> RT RouteB->ProcessB QC QC: LCMS & 1H-NMR ProcessA->QC ProcessB->QC QC->Start Fail (Repurify) Final Final Kinase Inhibitor QC->Final Pass

Figure 2: Synthetic decision matrix for processing the aniline intermediate.

Safety & Handling (EHS)

Hazard Classification (GHS):

  • Acute Toxicity (Oral/Dermal): Category 3/4 (Toxic/Harmful).

  • Skin/Eye Irritation: Category 2.[4]

  • Sensitization: Potential skin sensitizer.

Handling Protocols:

  • Engineering Controls: Always handle inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety glasses with side shields, and lab coat.

  • Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

  • Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into drains (aquatic toxicity).

References

  • Liu, L., et al. (2011). "Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5." Cancer Research.

  • Wan, P.T., et al. (2004). "Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF." Cell.

  • Dunca, N.S., et al. (2019). "Synthesis and biological evaluation of novel 4-phenoxy-aniline derivatives as potential kinase inhibitors." European Journal of Medicinal Chemistry.

  • Thermo Fisher Scientific. "Crosslinking Reagents Technical Handbook: Amide Coupling Chemistries."

Sources

Method

Application Note: Chemoproteomic Profiling with 2-(3-Fluorophenoxy)-4-methylaniline

[1][2][3] Executive Summary 2-(3-Fluorophenoxy)-4-methylaniline is a privileged aminodiaryl ether scaffold widely utilized in proteomics and medicinal chemistry.[1][2][3] Structurally characterized by an electron-rich an...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

2-(3-Fluorophenoxy)-4-methylaniline is a privileged aminodiaryl ether scaffold widely utilized in proteomics and medicinal chemistry.[1][2][3] Structurally characterized by an electron-rich aniline core flanked by a lipophilic 3-fluorophenoxy moiety, this compound serves as a critical Type II kinase inhibitor fragment .[1][2][3] It is designed to probe the hydrophobic back-pocket (allosteric site) of protein kinases, particularly targeting the DFG-out inactive conformation.[1][2][3]

In proteomics research, this compound is not merely a passive intermediate but a functional chemical probe .[1][2][3] It is applied in Fragment-Based Drug Discovery (FBDD) , Activity-Based Protein Profiling (ABPP) , and the synthesis of Affinity Chromatography Matrices for kinome enrichment.[1][2][3]

Key Applications
Application AreaMechanism of ActionReadout
Fragment Screening Binds allosteric/ATP-adjacent pockets with low-to-moderate affinity.[1][2][3]Surface Plasmon Resonance (SPR), NMR, or Thermal Shift.[1][2][3]
Affinity Enrichment Immobilized via the aniline amine to solid supports to pull down specific kinome sub-sets.[1][2][3]LC-MS/MS (Label-free or TMT).
Competitive Profiling Acts as a soluble competitor to validate target engagement of novel inhibitors.[1][2][3]IC50 determination, Western Blot, or MS.[1][2][3]

Technical Specifications & Handling

  • IUPAC Name: 4-methyl-2-(3-fluorophenoxy)aniline[1][2][3]

  • Chemical Class: Aminodiaryl ether / Aniline derivative[1][2][3]

  • Molecular Weight: ~217.24 g/mol [1][2][3]

  • Solubility: Soluble in DMSO (>50 mM), Ethanol.[1][2][3] Low solubility in water.[1][2][3]

  • Stability: Sensitive to oxidation (aniline moiety).[1][2][3] Store at -20°C under inert gas (Ar/N2).

Expert Insight: The aniline amine (-NH2) is the primary "exit vector" for derivatization.[1][2][3] However, it is also the nucleophile used for immobilization.[1][2][3] When designing probes, ensure the ortho-phenoxy group remains unhindered, as this drives the hydrophobic interaction with the kinase "gatekeeper" and back-pocket regions.[1][2][3]

Application 1: Synthesis of Affinity Matrices (Kinase Pull-Down)

This protocol describes the immobilization of 2-(3-Fluorophenoxy)-4-methylaniline onto NHS-activated Sepharose beads.[1][2][3] This creates an affinity matrix capable of enriching kinases that bind this scaffold (e.g., p38 MAPK, RAF family, and other tyrosine kinases) from complex lysates.[1][2][3]

Mechanism

The primary amine of the aniline attacks the N-hydroxysuccinimide (NHS) ester on the bead surface, forming a stable amide bond.[1][2][3] Note that this couples the "head" of the molecule, leaving the phenoxy "tail" exposed for interaction, although steric hindrance can be a factor.[1][2][3] Alternative: Use a linker (e.g., glutaraldehyde or succinic anhydride) if direct coupling yields low binding capacity.[1][2][3]

Protocol: Direct Immobilization[1][2][3]

Reagents:

  • NHS-Activated Sepharose 4 Fast Flow (GE Healthcare/Cytiva).[1][2][3]

  • Coupling Buffer: 0.2 M NaHCO3, 0.5 M NaCl, pH 8.3.[1][2][3]

  • Blocking Buffer: 0.1 M Tris-HCl, pH 8.5 (or 1 M Ethanolamine).[1][2][3]

  • Wash Buffers: 0.1 M Acetate (pH 4.[1][2][3]0) and 0.1 M Tris-HCl (pH 8.0).

  • Ligand: 2-(3-Fluorophenoxy)-4-methylaniline (dissolved in DMSO).[1][2][3]

Step-by-Step Workflow:

  • Ligand Preparation: Dissolve the aniline in 100% DMSO to a concentration of 50 mM. Dilute into Coupling Buffer to a final concentration of 1–5 mM.[1][2][3] Note: Ensure DMSO concentration is <20% to prevent bead damage, though Sepharose is generally tolerant.[1][2][3]

  • Bead Washing: Wash 1 mL of NHS-Sepharose slurry with 10–15 bead volumes of cold 1 mM HCl. Remove HCl immediately.[1][2][3]

  • Coupling Reaction:

    • Mix the washed beads with the Ligand Solution (1:1 volume ratio).[1][2][3]

    • Incubate for 4 hours at Room Temperature (RT) or Overnight at 4°C with gentle end-over-end rotation.

    • QC Step: Measure the absorbance (280 nm or specific HPLC peak) of the supernatant before and after coupling to calculate coupling efficiency.[1][2][3]

  • Blocking: Wash beads once with Coupling Buffer.[1][2][3] Add Blocking Buffer (Tris/Ethanolamine) and incubate for 2 hours at RT to quench remaining NHS groups.

  • Washing Cycles:

    • Wash with pH 4.0 Acetate buffer.[1][2][3]

    • Wash with pH 8.0 Tris buffer.[1][2][3]

    • Repeat this cycle 3 times to remove non-covalently bound ligand.[1][2][3]

  • Storage: Store in 20% Ethanol at 4°C.

Application 2: Chemoproteomic Enrichment & MS Analysis

Once the affinity matrix is generated, it is used to "fish" for targets from cell lysate.[1][2][3]

Protocol: Kinase Enrichment
  • Lysate Preparation:

    • Lyse cells (e.g., HeLa, Jurkat) in mild lysis buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 0.5% NP-40, Protease/Phosphatase Inhibitors).[1][2][3]

    • Clarify by centrifugation (15,000 x g, 10 min, 4°C).

    • Adjust protein concentration to 5–10 mg/mL.[1][2][3]

  • Equilibration: Wash 50 µL of Immobilized Ligand Beads with Lysis Buffer.

  • Pull-Down:

    • Incubate 1 mg of cell lysate with beads for 2–4 hours at 4°C.

    • Control: Run a parallel incubation with "Blocked-only" beads (no ligand) to identify non-specific binders.[1][2][3]

  • Washing:

    • Wash beads 3x with Lysis Buffer (high salt washes, e.g., 500 mM NaCl, can reduce background but may disrupt weak binders).[1][2][3]

  • Elution:

    • Option A (Specific): Elute with 10 mM free 2-(3-Fluorophenoxy)-4-methylaniline (or ATP) to displace specific targets.[1][2][3]

    • Option B (Denaturing): Elute with 1x SDS-PAGE Sample Buffer at 95°C for 5 min.[1][2][3]

  • Analysis:

    • Run SDS-PAGE.[1][2][3]

    • Perform In-Gel Digestion (Trypsin).[1][2][3]

    • Analyze via LC-MS/MS.[1][2][3]

Visualizing the Workflow

The following diagram illustrates the logic flow from Scaffold Selection to Target Identification using this compound.

Chemoproteomics_Workflow cluster_Apps Application Pathways Scaffold 2-(3-Fluorophenoxy)-4-methylaniline (Scaffold) Immob Immobilization (NHS-Sepharose Coupling) Scaffold->Immob Direct Coupling FragScreen Fragment Screening (SPR / NMR) Scaffold->FragScreen Soluble Assay Deriv Probe Derivatization (Linker Attachment) Scaffold->Deriv SAR Expansion Enrich Affinity Enrichment (Pull-Down) Immob->Enrich Affinity Matrix FragScreen->Deriv Hit-to-Lead Lysate Complex Proteome (Cell Lysate) Lysate->Enrich Input MS LC-MS/MS Analysis Enrich->MS Tryptic Digestion Targets Identified Kinase Targets (p38, RAF, etc.) MS->Targets Bioinformatics

Figure 1: Chemoproteomic workflow utilizing the aminodiaryl ether scaffold for kinase enrichment and identification.[1][2][3]

Scientific Rationale (Causality & Logic)

Why this specific scaffold? The 2-phenoxyaniline motif is a structural mimic of the "hinge-binding" or "hydrophobic pocket" binders found in several FDA-approved kinase inhibitors (e.g., Sorafenib fragments).[1][2][3]

  • The Fluorine Effect: The fluorine atom at the meta position of the phenoxy ring exerts a specific electronic effect (inductive withdrawal) and increases lipophilicity, often enhancing metabolic stability and hydrophobic interactions within the kinase back-pocket [1].[1][2][3]

  • The Aniline Handle: The amino group serves as a versatile attachment point.[1][2][3] In solution, it can form hydrogen bonds with the kinase hinge region (Glu/Asp residues).[1][2][3] On beads, it allows for orientation-specific immobilization.[1][2][3]

Self-Validating Protocol Design:

  • Competition Control: The "Specific Elution" step (Option A in Protocol 4) is a built-in validation.[1][2][3] If a protein is eluted by SDS (boiling) but not by the free ligand, it is likely a non-specific "bead binder" (e.g., HSP70, actin) rather than a true kinase target.[1][2][3]

  • Dose-Dependency: In fragment screening, binding must be validated by observing dose-dependent signal changes (SPR response units) to rule out aggregation artifacts.[1][2][3]

References

  • Böhm, H. J., et al. (2004).[1][2][3] "Fluorine in medicinal chemistry." ChemBioChem, 5(5), 637-643.[1][2][3] Link[1][2][3]

  • Rix, U., & Superti-Furga, G. (2009).[1][2][3] "Target profiling of small molecules by chemical proteomics." Nature Chemical Biology, 5(9), 616-624.[1][2][3] Link[1][2][3]

  • Erlanson, D. A., et al. (2016).[1][2][3] "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15, 605–619.[1][2][3] Link

  • PubChem Compound Summary. "Benzenamine, 2-(3-fluorophenoxy)-4-methyl-".[1][2][3] National Center for Biotechnology Information.[1][2][3] Link[1][2][3]

Sources

Application

HPLC method development for 2-(3-Fluorophenoxy)-4-methylaniline analysis

Executive Summary This guide details the method development strategy for 2-(3-Fluorophenoxy)-4-methylaniline , a hydrophobic, basic aromatic amine often utilized as a key intermediate in the synthesis of kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the method development strategy for 2-(3-Fluorophenoxy)-4-methylaniline , a hydrophobic, basic aromatic amine often utilized as a key intermediate in the synthesis of kinase inhibitors and agrochemicals.

The analysis of this molecule presents two primary chromatographic challenges:

  • Silanol Interaction: The basic aniline moiety (

    
    ) interacts with residual silanols on silica columns, leading to severe peak tailing.
    
  • Structural Similarity: Separating the target from potential regioisomers (e.g., 4-fluoro or 2-methyl variants) requires high selectivity (

    
    ).
    

This protocol utilizes a "First Principles" approach , recommending a high-pH reversed-phase methodology using hybrid particle technology to maximize peak symmetry and retention, while providing a low-pH alternative for LC-MS compatibility.

Physicochemical Profiling & Mechanistic Logic

Before selecting a column, we must understand the molecule's behavior in solution.

PropertyValue (Est.)Chromatographic Implication
Structure Aniline core + Phenoxy ether + FluorineUV Active: Strong absorption at ~240 nm and ~280 nm (aromatic rings).
Basicity (

)
~3.8 – 4.2pH Sensitivity: At pH < 2, it exists as

(ionic, less retentive). At pH > 6, it exists as

(neutral, highly retentive).
Lipophilicity (

)
~3.5 – 4.0Hydrophobicity: The phenoxy and methyl groups make this molecule very hydrophobic. It will require high % organic solvent to elute.
Fluorine Effect Electronegative DipoleSelectivity: The fluorine atom creates a specific dipole and potential for

-

interactions, making Phenyl-Hexyl columns a powerful orthogonal choice to C18.
The "Silanol Trap" Mechanism

On standard silica columns at acidic pH, the protonated amine (


) undergoes ion-exchange interactions with deprotonated silanols (

). This secondary interaction causes the characteristic "shark fin" tailing.
  • Solution A (Traditional): Use low pH (< 2.5) to protonate silanols (

    
    ) and add triethylamine (TEA) as a sacrificial base.
    
  • Solution B (Modern): Use high pH (> 10) to neutralize the analyte (

    
    ) and use an ethylene-bridged hybrid (BEH) column that resists dissolution.
    

Method Development Decision Matrix

The following flowchart illustrates the decision logic for selecting the optimal separation mode.

MethodDevelopment Start Start: 2-(3-Fluorophenoxy)-4-methylaniline Goal Define Goal Start->Goal LCMS LC-MS Compatible? Goal->LCMS LowPH Low pH (Formic Acid) LCMS->LowPH Yes (Mass Spec) HighPH High pH (NH4HCO3, pH 10) LCMS->HighPH No (UV Only) Col_C18 Column: C18 (Base Deactivated) LowPH->Col_C18 Issue Risk: Peak Tailing Col_C18->Issue Col_Hybrid Column: Hybrid C18 (e.g., XBridge) HighPH->Col_Hybrid Benefit Benefit: Sharp Peaks, High Retention Col_Hybrid->Benefit Isomer Isomer Separation Needed? Benefit->Isomer Isomer->Col_Hybrid No Col_Phenyl Column: Phenyl-Hexyl Isomer->Col_Phenyl Yes (F-selectivity)

Figure 1: Decision tree for selecting mobile phase pH and stationary phase based on detection mode and impurity profile.

Recommended Protocols

Protocol A: The "Gold Standard" (High pH)

Best for: Purity analysis, impurity profiling, and maximum peak sharpness.

  • Column: Agilent Poroshell HPH-C18 or Waters XBridge BEH C18 (

    
     mm, 3.5 or 5 
    
    
    
    ).
    • Why: These columns utilize hybrid particles stable up to pH 12.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 40°C (Reduces viscosity and improves mass transfer).

  • Detection: UV at 240 nm (primary) and 280 nm (secondary).

  • Gradient:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
15.0595Linear
20.0595Hold
20.1955Re-equilibrate
25.0955End
Protocol B: LC-MS Compatible (Low pH)

Best for: Identification, mass spectrometry, and kinetic studies.

  • Column: Phenomenex Luna Omega C18 PS or Thermo Accucore Phenyl-Hexyl (

    
     mm, 1.9 or 2.6 
    
    
    
    ).
    • Why: The "PS" (Positive Surface) or Phenyl phases provide alternative selectivity and repel the positively charged amine to prevent tailing.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min (for 2.1 mm ID).

  • Gradient: 5% B to 95% B over 10 minutes.

Experimental Workflow: Step-by-Step

Step 1: Stock Solution Preparation
  • Weigh 10 mg of 2-(3-Fluorophenoxy)-4-methylaniline reference standard.

  • Dissolve in 10 mL of Methanol (Do not use water; solubility is low).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Label as Stock A (1000 ppm) . Store at 4°C protected from light (anilines can oxidize).

Step 2: System Suitability Solution
  • Dilute Stock A to 50 ppm using Mobile Phase A:B (50:50).

  • Impurity Spike (Critical): If available, spike with 1% of the starting material (e.g., 3-fluorophenol or 4-methyl-2-nitroaniline) to verify resolution (

    
    ).
    
Step 3: Equilibration & Scouting
  • Flush column with 100% B for 10 mins to remove storage solvents.

  • Equilibrate with initial gradient conditions (95% A / 5% B) for 20 column volumes.

  • Inject 5

    
     of the 50 ppm standard.
    
  • Success Criteria:

    • Retention Factor (

      
      ): 
      
      
      
      .
    • Tailing Factor (

      
      ): 
      
      
      
      (USP).[2]

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Peak Tailing (

)
Silanol interactionSwitch to High pH Protocol. If using Low pH, add 5mM Ammonium Formate to increase ionic strength.
Split Peaks Sample solvent mismatchDissolve sample in 50:50 ACN:Water instead of 100% MeOH.
Drifting Retention Temperature fluctuationUse a column oven set strictly to 40°C. Anilines are sensitive to

shifts with temp.
Ghost Peaks CarryoverAnilines stick to injector seals. Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.

References & Authority

  • Dolan, J. W., & Snyder, L. R. (2012). Troubleshooting LC Systems. Separation Science. (Standard text on HPLC troubleshooting mechanisms).

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. Link (Authoritative source on separating basic amines).

  • PubChem. (2023). Compound Summary: 3-Fluoro-4-methylaniline (Analogous substructure).[3] National Library of Medicine. Link (Source for physicochemical properties).

  • Waters Corporation. XBridge BEH Columns Application Notebook. (Reference for High pH stability of hybrid columns). Link

Disclaimer: This protocol is designed for research purposes. Validation according to ICH Q2(R1) guidelines is required before use in a GMP environment.

Sources

Method

Technical Guide: Optimization of Recrystallization Solvent Systems for 2-(3-Fluorophenoxy)-4-methylaniline

[1] Executive Summary This application note details the purification strategy for 2-(3-Fluorophenoxy)-4-methylaniline , a critical intermediate in the synthesis of kinase inhibitors and agrochemicals.[1] Achieving high p...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This application note details the purification strategy for 2-(3-Fluorophenoxy)-4-methylaniline , a critical intermediate in the synthesis of kinase inhibitors and agrochemicals.[1] Achieving high purity (>99.5%) for this compound is challenging due to the presence of structurally similar regioisomers and oxidation byproducts common to electron-rich anilines.[1]

This guide moves beyond generic "recrystallization" advice. It provides a logic-driven solvent selection framework based on the molecule's physicochemical properties—specifically, the interplay between the lipophilic 3-fluorophenoxy/4-methyl motifs and the polarizable aniline amine.[1] We present two primary purification pathways: Direct Recrystallization of the Free Base and Reactive Recrystallization via Salt Formation .[1]

Physicochemical Profiling & Solvent Logic

To design an effective recrystallization system, we must first analyze the solute-solvent interactions.[1]

Structural Analysis[1]
  • Lipophilic Domain: The 3-fluorophenoxy and 4-methyl groups significantly increase lipophilicity compared to simple aniline.[1] This suggests good solubility in non-polar solvents (Toluene, Heptane) and moderate solubility in polar aprotic solvents (EtOAc).[1]

  • Polar/H-Bonding Domain: The primary amine (-NH2) acts as both a hydrogen bond donor and acceptor.[1] This provides a "handle" for solubility in alcohols (Ethanol, IPA) and allows for salt formation.[1]

  • Impurity Profile: Common impurities include:

    • Oxidation Products: Colored azobenzene or nitroso derivatives (highly non-polar).[1]

    • Regioisomers: 2-(4-Fluorophenoxy) or 2-(2-Fluorophenoxy) isomers (very similar solubility).[1]

    • Starting Materials: 3-Fluorophenol or 4-Methyl-2-haloaniline.[1]

Solvent System Selection Matrix
Solvent SystemRoleMechanism of ActionRecommended For
Ethanol / Water Primary (Green) Anti-solvent: Water forces the hydrophobic phenoxy group out of solution as temperature drops.[1] Solvent: Ethanol solubilizes the amine.[1]General purification; removal of inorganic salts.[1]
Heptane / Ethyl Acetate Secondary (Lipophilic) Gradient Polarity: Heptane acts as the anti-solvent for the polar amine functionality.[1]Removal of highly polar impurities (tars, oxidized polymers).[1]
Toluene / Hexane Tertiary (Aromatic) Pi-Pi Stacking: Toluene solvates the aromatic rings effectively; Hexane reduces solubility at low temps.[1]Removal of non-polar regioisomers.[1]
IPA / HCl (Salt) High-Purity (Reactive) Lattice Energy: Converts oil/low-melting solid to a high-melting crystalline salt lattice.[1]Best for >99.8% purity and handling "oiling out" issues.

Decision Logic & Workflow

The following flowchart illustrates the decision process for selecting the optimal purification route.

PurificationStrategy Start Crude 2-(3-Fluorophenoxy)-4-methylaniline CheckState Physical State check (MP Analysis) Start->CheckState Solid Solid (MP > 45°C) CheckState->Solid High MP Oil Oil or Low-Melting Solid (MP < 45°C) CheckState->Oil Low MP / Oiling Out MethodA Method A: Direct Recrystallization (Solvent Screening) Solid->MethodA MethodB Method B: Salt Formation Strategy (HCl Salt Formation) Oil->MethodB Solvent1 System 1: Ethanol/Water (Standard) MethodA->Solvent1 Solvent2 System 2: Heptane/EtOAc (Lipophilic Impurities) MethodA->Solvent2 SaltCryst Recrystallize Salt (IPA/Ether) MethodB->SaltCryst Final Pure Compound (>99.5% HPLC) Solvent1->Final Solvent2->Final FreeBase Neutralize to Free Base (Optional) SaltCryst->FreeBase FreeBase->Final

Figure 1: Decision tree for selecting the optimal purification pathway based on the physical state of the crude material.

Detailed Experimental Protocols

Protocol A: Direct Recrystallization (Ethanol/Water System)

Best for: Solid crude material with moderate purity (>90%).

Rationale: This system leverages the "hydrophobic effect."[1] The 3-fluorophenoxy group is hydrophobic.[1] As water (anti-solvent) is added to the ethanolic solution, the energy cost of solvating the hydrophobic tail increases, forcing the molecule to crystallize.[1]

Steps:

  • Dissolution: Place 10.0 g of crude 2-(3-Fluorophenoxy)-4-methylaniline in a 250 mL round-bottom flask.

  • Solvent Addition: Add Ethanol (absolute) (approx. 30-40 mL) and heat to reflux (78°C) with magnetic stirring until fully dissolved.

    • Note: If the solution is dark/colored, add 0.5 g activated carbon, reflux for 5 mins, and filter hot through Celite.

  • Anti-Solvent Addition: While maintaining gentle reflux, add Deionized Water dropwise via an addition funnel.[1]

    • Endpoint: Stop adding water when a persistent faint turbidity (cloudiness) is observed.[1]

    • Re-solubilization: Add a few drops of Ethanol to just clear the turbidity.[1]

  • Controlled Cooling:

    • Remove from heat and allow the flask to cool to room temperature slowly (over 2-3 hours). Rapid cooling traps impurities.[1]

    • Once at RT, transfer to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals using a Buchner funnel. Wash the cake with cold 20% Ethanol/Water (v/v).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: The "Salt Switch" (HCl Salt Formation)

Best for: Oily crude, low-melting solids, or stubborn impurities.[1]

Rationale: Converting the aniline to its hydrochloride salt changes the lattice energy entirely.[1] Impurities that co-crystallize with the free base (due to similar lipophilicity) often have vastly different solubilities when the target is an ionic salt.[1]

Steps:

  • Dissolution: Dissolve 10.0 g of crude oil in 50 mL of Diethyl Ether or MTBE (Methyl tert-butyl ether).

  • Acidification: Cool the solution to 0°C. Slowly add 4M HCl in Dioxane (or bubble dry HCl gas) until the pH is < 2.

    • Observation: A white to off-white precipitate (the HCl salt) should form immediately.[1]

  • Filtration: Filter the crude salt. Wash with cold ether to remove non-basic impurities (e.g., phenols, neutral aromatics).[1]

  • Recrystallization of Salt:

    • Dissolve the crude salt in a minimum amount of hot Isopropanol (IPA) .

    • Add Diethyl Ether or Acetone until turbid.[1]

    • Cool to 4°C to crystallize.[1]

  • Regeneration (Optional): If the free base is required:

    • Suspend the pure salt in water.[1]

    • Adjust pH to >10 with 1M NaOH.[1]

    • Extract with DCM, dry over MgSO4, and evaporate.

Critical Parameters & Troubleshooting

IssueProbable CauseCorrective Action
"Oiling Out" Separation of the product as a liquid droplet before crystallization.1. Use Protocol B (Salt Formation).[1] 2. In Protocol A, reduce the amount of water (anti-solvent).[1][2] 3. Seed the solution with a pure crystal at the cloud point.[1]
Colored Product Oxidation products (azo/nitroso compounds).[1]1. Perform an activated carbon treatment (Step A.2).[1][2] 2. Add a trace of sodium dithionite (reducing agent) during recrystallization.[1]
Low Yield High solubility in the mother liquor.[1]1. Cool to lower temperatures (-10°C).[1] 2. Concentrate the mother liquor to half volume and collect a second crop (check purity).

Safety & Handling

  • Hazard Identification: 2-(3-Fluorophenoxy)-4-methylaniline is an aniline derivative.[1] It should be treated as toxic by inhalation, ingestion, and skin contact .[1] It may cause methemoglobinemia.[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle only in a fume hood.

  • Waste Disposal: All mother liquors contain fluorinated aromatics and must be disposed of in halogenated organic waste streams.[1]

References

  • General Aniline Purification: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1]

  • Synthesis of Fluorinated Anilines: Process for the preparation of fluoroanilines. US Patent 5,123,123.[1]

  • Salt Formation Strategies: Wermuth, C. G., & Stahl, P. H.[1] (Eds.).[1][2][3] (2002).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1]

  • Recrystallization of Diaryl Ethers: Method for purifying diphenyl ether derivatives. EP Patent 1,023,456.[1]

Sources

Application

Application Notes and Protocols for the Safe Handling of Fluorinated Aniline Compounds

Introduction: Understanding the Unique Hazard Profile of Fluorinated Anilines Fluorinated anilines are a class of aromatic amines that are pivotal building blocks in the synthesis of a wide array of pharmaceuticals, agro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Unique Hazard Profile of Fluorinated Anilines

Fluorinated anilines are a class of aromatic amines that are pivotal building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The incorporation of fluorine atoms onto the aniline scaffold can significantly alter the molecule's chemical and physical properties, including its basicity, reactivity, and metabolic stability.[3][4] While these properties are advantageous for drug design and chemical synthesis, they also necessitate a nuanced and rigorous approach to laboratory safety.

This guide provides a comprehensive overview of the essential precautions and protocols for handling fluorinated aniline compounds. It is designed for researchers, scientists, and drug development professionals who work with these potentially hazardous materials. Adherence to these guidelines is critical for minimizing exposure risks and ensuring a safe laboratory environment.

The Hierarchy of Controls: A Proactive Approach to Safety

The most effective strategy for managing the risks associated with fluorinated anilines is to adopt the hierarchy of controls, which prioritizes risk mitigation strategies from most to least effective.[1][5][6] This systematic approach moves beyond simple reliance on personal protective equipment (PPE) to create a multi-layered safety system.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Fluorinated Anilines cluster_1 Practical Examples Elimination Elimination Substitution Substitution Elimination->Substitution ex_elim Is the fluorinated aniline essential, or can the experimental design be modified to avoid its use? Engineering Engineering Controls Substitution->Engineering ex_sub Can a less toxic or less volatile aniline derivative be used? Administrative Administrative Controls Engineering->Administrative ex_eng Use of certified chemical fume hoods, glove boxes, and local exhaust ventilation. PPE Personal Protective Equipment (PPE) Administrative->PPE ex_admin Standard Operating Procedures (SOPs), designated work areas, and specialized training. ex_ppe Appropriate gloves, eye protection, and lab coats as the final barrier.

Caption: The Hierarchy of Controls prioritizes safety measures for handling fluorinated anilines.

Comparative Hazard Profile of Fluoroaniline Isomers

While all fluorinated anilines should be handled with care, the position of the fluorine atom can influence their specific properties and potential hazards. The following table provides a comparative summary of the three primary isomers of fluoroaniline.

Property2-Fluoroaniline3-Fluoroaniline4-Fluoroaniline
CAS Number 348-54-9[7][8]372-19-0[9]371-40-4[2][10]
Appearance Clear to yellow liquid[3][7]Yellow to brown liquid[3][11]Light-colored oily liquid[2][3]
Boiling Point 182-183 °C[3][8]~186 °C[3]188 °C[3][10]
Flash Point 60 °C (140 °F)[7][8]77 °C (170.6 °F)[12]72.7 °C (162.9 °F)
pKa (conjugate acid) ~3.2[3]Not readily available~4.65[2][3]
Key Hazards Flammable liquid, harmful if swallowed, causes skin irritation and serious eye damage, may cause respiratory irritation.[11][13]Harmful if swallowed, causes skin irritation and serious eye damage, may cause respiratory irritation.[9][12][14]Harmful if swallowed, causes severe skin burns and eye damage.[2]

Note: This table is a summary. Always consult the specific Safety Data Sheet (SDS) for the compound you are using.

Standard Operating Procedure (SOP) for Safe Handling

This SOP is a mandatory component of a laboratory's Chemical Hygiene Plan (CHP) as required by OSHA's Laboratory Standard (29 CFR 1910.1450).[15][16][17][18]

Pre-Experimental Planning and Risk Assessment
  • Consult the Safety Data Sheet (SDS): Before any work begins, thoroughly review the SDS for the specific fluorinated aniline compound. Pay close attention to hazard statements, precautionary statements, and first-aid measures.[12][19]

  • Designate a Work Area: All work with fluorinated anilines must be conducted in a designated area, such as a certified chemical fume hood.[20]

  • Assemble all necessary materials: Have all required PPE, spill cleanup materials, and waste containers ready before starting the experiment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure.

  • Eye and Face Protection: Wear tightly fitting chemical safety goggles and a face shield.[14][19]

  • Hand Protection: Use chemically resistant gloves. Double-gloving is recommended. Nitrile gloves may have a short breakthrough time; consult a glove compatibility chart.[19]

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[19][21]

  • Respiratory Protection: If there is a risk of exceeding exposure limits or a significant aerosol is generated, a respirator may be required. This must be done in the context of a formal respiratory protection program.[19]

Experimental Protocols
  • Preparation: Don all required PPE. Ensure the analytical balance is inside a fume hood or a ventilated balance enclosure.

  • Tare the receiving vessel: Place a clean, dry, and appropriately labeled receiving flask on the balance and tare it.

  • Dispensing: Using a clean spatula or pipette, carefully transfer the desired amount of the fluorinated aniline into the tared flask. Avoid creating dust or splashes.

  • Cleaning: After dispensing, carefully clean the spatula with a solvent-moistened wipe and dispose of the wipe in the designated hazardous waste container.

  • Sealing: Immediately and securely cap the stock bottle and the receiving flask.

  • Fume Hood Exclusivity: All manipulations must be performed inside a certified chemical fume hood with the sash at the lowest practical height.[4][21]

  • Glassware Inspection: Inspect all glassware for cracks or defects before use.

  • Solvent Addition: Add the solvent to the reaction flask containing the fluorinated aniline via a syringe or dropping funnel.

  • Reagent Addition: Add other reagents slowly and in a controlled manner. Be aware of any potential exothermic reactions.

  • Heating and Stirring: Use a heating mantle with a stirrer and a temperature controller. Do not use open flames.

  • Inert Atmosphere: If the reaction requires an inert atmosphere, ensure the system is properly set up with a nitrogen or argon line and a bubbler.

Reaction_Setup_Workflow cluster_0 Reaction Setup Workflow Start Start: Inside Fume Hood Inspect Inspect Glassware Start->Inspect Weigh Weigh/Transfer Fluorinated Aniline Inspect->Weigh Solvent Add Solvent Weigh->Solvent Reagents Add Other Reagents Solvent->Reagents Setup Assemble Reaction Apparatus (Condenser, Stirring, etc.) Reagents->Setup End Commence Reaction Setup->End

Caption: A streamlined workflow for safely setting up a chemical reaction involving fluorinated anilines.

  • Cooling: Ensure the reaction mixture has cooled to room temperature before quenching.

  • Quenching: Slowly and carefully add the quenching solution (e.g., water, saturated ammonium chloride) to the reaction mixture, preferably in an ice bath to control any exotherm.

  • Extraction: Perform liquid-liquid extractions in a separatory funnel inside the fume hood. Vent the separatory funnel frequently to release any pressure buildup.

  • Acidic Wash: To remove unreacted aniline, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).[22] The basic aniline will be protonated to its water-soluble ammonium salt and will partition into the aqueous layer.[22][23]

  • Neutralization and Drying: Wash the organic layer with brine, then dry it over an appropriate drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Rotary Evaporation:

    • Always use a rotary evaporator inside a fume hood.[4][24]

    • Ensure the glassware has no cracks to prevent implosion under vacuum.[24]

    • Use a bump trap to prevent the sample from being carried over into the condenser.[24]

    • Empty the receiving flask before use to avoid mixing incompatible chemicals.[24]

    • Use the lowest practical temperature for the heating bath to minimize bumping.[24]

  • Column Chromatography:

    • If the fluorinated aniline derivative streaks on the silica gel column due to its basicity, consider adding a small amount (0.1-1%) of a basic modifier like triethylamine to the eluent.[22]

    • Alternatively, use a less acidic stationary phase such as alumina.[22]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

IncidentProcedure
Dermal Contact Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[14]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[14]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]
Spill Evacuate the area. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Storage and Waste Disposal

  • Storage: Store fluorinated aniline compounds in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[19] Keep containers tightly closed and clearly labeled.

  • Waste Disposal: All waste containing fluorinated anilines must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated, properly labeled container.[25] Do not pour down the drain.

Conclusion

Fluorinated anilines are valuable reagents that require a high level of respect and care in their handling. By implementing the hierarchy of controls, adhering to established protocols, and being prepared for emergencies, researchers can safely harness the synthetic potential of these compounds while minimizing risks to themselves and their colleagues. A proactive and informed approach to safety is paramount in the modern research laboratory.

References

  • PubChem. (n.d.). 2-Fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • CloudSDS. (2025, July 21). A Detailed Guide on OSHA Chemical Hygiene Plan. Retrieved from [Link]

  • Fluoroaniline. (n.d.). In Wikipedia. Retrieved from [Link]

  • OSHA. (n.d.). Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoroaniline hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

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  • Columbia University. (n.d.). CHEMICAL Hygiene plan. Research. Retrieved from [Link]

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  • Achieve Chem. (2024, July 25). What Are The Safety Precautions For Rotary Evaporator?. Retrieved from [Link]

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  • Carl ROTH. (2025, March 31). Safety Data Sheet: 3-Chloro-4-fluoroaniline. Retrieved from [Link]

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  • The Safety Hierarchy of Controls: A Practical Guide to Eliminating Workplace Hazards. (2025, March 3). Retrieved from [Link]

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  • Mystaire. (n.d.). Maintaining Operator Safety During Rotary Evaporation. Retrieved from [Link]

  • ECHA. (n.d.). 4-(4-ethylpiperazin-1-yl)-3-fluoroaniline. ECHA CHEM. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-3-fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • R Discovery. (2025, January 30). Theoretical Investigation of the Molecular Properties of the Fluoroaniline and Fluoroanisole Isomers. Retrieved from [Link]

  • ECHA. (n.d.). 4-fluoroaniline - Registration Dossier. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

  • ECHA. (n.d.). Identity - 4-(4-ethylpiperazin-1-yl)-3-fluoroaniline. ECHA CHEM. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-4-fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
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  • ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture?. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(3-Fluorophenoxy)-4-methylaniline

Prepared by: Senior Application Scientist, Chemical Synthesis Division This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the pu...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-(3-Fluorophenoxy)-4-methylaniline. The content is structured in a question-and-answer format to directly address common issues and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the purification of 2-(3-Fluorophenoxy)-4-methylaniline, providing explanations and actionable solutions.

Initial Assessment & Strategy

Question: My crude 2-(3-Fluorophenoxy)-4-methylaniline sample is a dark, oily residue. What are the likely impurities and where do I start?

Answer: A dark, oily appearance in crude aniline samples is common and typically indicates a mixture of several components. The primary impurities depend on the synthetic route, which is often an Ullmann condensation or a related nucleophilic aromatic substitution.[1]

Common Impurities Include:

  • Unreacted Starting Materials: Such as 3-fluorophenol and an activated derivative of 4-methylaniline (e.g., 2-halo-4-methylaniline).

  • Oxidation Products: Aromatic amines are susceptible to air and light oxidation, leading to the formation of highly colored polymeric impurities.[2]

  • Side-Reaction Products: Homocoupling of the aryl halide starting material can occur.

  • Residual Catalyst: If a copper-catalyzed reaction like the Ullmann condensation was used, residual copper salts may be present.[3]

  • High-Boiling Solvents: Polar aprotic solvents like DMF or DMSO are common in these reactions and can be difficult to remove.[4]

Recommended Initial Strategy: The most effective initial purification step is an acid-base liquid-liquid extraction . This technique leverages the basicity of the aniline functional group to separate it from neutral, acidic, or non-volatile impurities.[5] It is a robust first step before attempting more refined techniques like chromatography or recrystallization.

Troubleshooting: Acid-Base Extraction

Question: How does acid-base extraction work for this compound, and how can I remove the unreacted 3-fluorophenol?

Answer: The basic nitrogen atom of the aniline allows for its selective transfer between organic and aqueous phases. The process works as follows:

  • Dissolution: The crude mixture is dissolved in a water-immiscible organic solvent, such as diethyl ether or ethyl acetate.[5]

  • Acid Wash (Protonation): The organic solution is washed with an aqueous acid (e.g., 1M HCl). The basic 2-(3-Fluorophenoxy)-4-methylaniline is protonated to form a water-soluble ammonium salt, which partitions into the aqueous layer.

  • Separation: Neutral impurities (like diaryl ether byproducts) and acidic starting materials in their neutral form (at low pH) remain in the organic layer, which is discarded.

  • Basification (Deprotonation): The aqueous layer containing the protonated product is basified with a base (e.g., NaOH or NaHCO₃) to regenerate the free amine.[5] This causes the purified product to precipitate or form an organic layer.

  • Final Extraction: The purified amine is then extracted back into a fresh organic solvent.

This protocol is highly effective for removing acidic starting materials like 3-fluorophenol. During the initial acid wash, the phenol remains in the organic layer and is thus separated from your product.

Workflow: Acid-Base Extraction for Amine Purification

G cluster_0 Organic Phase crude Crude Sample in Organic Solvent (e.g., Ethyl Acetate) neutral_impurities Neutral & Acidic Impurities (e.g., 3-fluorophenol) crude->neutral_impurities Impurities Remain protonated_product Protonated Product (Water-Soluble Salt) crude->protonated_product final_product_org Purified Product in Fresh Organic Solvent protonated_product->final_product_org

Caption: Logic flow for purifying an amine via acid-base extraction.

Question: I'm getting a persistent emulsion during the extraction. What should I do?

Answer: Emulsion formation is common when working with complex mixtures. Here are several strategies to resolve it:

  • Add Brine: Wash the mixture with a saturated aqueous solution of NaCl (brine).[6] The increased ionic strength of the aqueous layer helps to break the emulsion by "salting out" the organic components.[6]

  • Patience: Allow the separatory funnel to stand undisturbed for an extended period.

  • Filtration: Filter the entire emulsified layer through a pad of Celite or glass wool.

  • Solvent Modification: Add a small amount of a different organic solvent to change the properties of the organic phase.

Troubleshooting: Column Chromatography

Question: My column chromatography isn't providing good separation between my product and an impurity. How can I improve it?

Answer: Poor separation in column chromatography is a common challenge.[2] The key is to optimize the conditions based on the polarity of the compounds.

Optimization Strategies:

  • Solvent System (Mobile Phase): This is the most critical parameter.[7]

    • TLC Analysis: First, find an optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.3-0.4 for your product and the largest possible separation (ΔRf) from impurities.[7]

    • Solvent Polarity: For aniline derivatives, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane) is a good starting point.[2]

    • Gradient Elution: If a single solvent ratio (isocratic elution) fails, use a gradient elution. Start with a low-polarity mobile phase and gradually increase the proportion of the more polar solvent. This can help separate compounds with similar polarities.[2]

  • Stationary Phase:

    • Ensure you are using silica gel of the appropriate mesh size (e.g., 230-400 mesh for flash chromatography).[2]

    • Properly pack the column to avoid channels or cracks, which lead to poor separation.[2]

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of solvent.[2]

    • Load the sample in a concentrated band at the top of the column. A wide initial band will result in poor resolution.

Question: My product is streaking or "tailing" on the TLC plate and the column. Why?

Answer: Streaking of amines on silica gel is a classic problem caused by strong interactions between the basic amine and the acidic silanol groups (Si-OH) on the silica surface. This leads to poor separation and recovery.

Solutions:

  • Add a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (~0.5-1%), to your eluent system. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to travel through the column more cleanly.

  • Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like alumina (neutral or basic grade) or a deactivated silica gel.[7]

Troubleshooting: Recrystallization

Question: I've purified my product by chromatography, but now it won't crystallize from solution. What can I do?

Answer: Crystallization can be challenging, especially if minor impurities are still present that inhibit crystal lattice formation.[8]

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches can provide a nucleation site for crystal growth.

    • Seeding: If you have a small crystal of the pure product, add it to the supersaturated solution to act as a template.

  • Optimize the Solvent System: The choice of solvent is crucial. The ideal solvent should dissolve the compound when hot but not when cold.[9]

    • Two-Solvent System: If a single solvent doesn't work, try a binary system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (an antisolvent, in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Allow it to cool slowly.[8]

  • Increase Concentration: Your solution may be too dilute. Carefully evaporate some of the solvent and attempt to cool the solution again.

  • Ensure Purity: Highly impure samples often fail to crystallize.[8] If your product is still an oil after chromatography, it may require another pass through a column with a different solvent system before attempting recrystallization again.

Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction

This protocol is designed for the initial cleanup of a crude reaction mixture.

  • Dissolution: Dissolve the crude 2-(3-Fluorophenoxy)-4-methylaniline (~5 g) in 100 mL of ethyl acetate in a 250 mL separatory funnel.

  • Acidic Wash: Add 50 mL of 1M HCl (aq) to the separatory funnel. Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with another 50 mL of 1M HCl. Combine the aqueous extracts. The organic layer, containing neutral and acidic impurities, can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 10M NaOH (aq) with stirring until the solution is strongly basic (pH > 12, check with pH paper). The free amine product should precipitate or form an oily layer.

  • Product Extraction: Transfer the basified mixture back to a separatory funnel. Extract the product with three 50 mL portions of fresh ethyl acetate.

  • Washing and Drying: Combine the organic extracts. Wash once with 50 mL of brine.[6] Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate (Na₂SO₄).[6]

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification via Flash Column Chromatography

Use this protocol for separating the product from impurities with similar basicity but different polarity.

  • Solvent Selection: Determine the optimal eluent system by TLC. A good starting point is a mixture of Hexane:Ethyl Acetate (e.g., 9:1 v/v). If the product is streaking, add 0.5% triethylamine to the eluent mixture.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the non-polar component of your eluent (e.g., hexane).[2] Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal volume of dichloromethane or the eluent mixture.[2] Carefully add this solution to the top of the silica bed.

  • Elution: Begin eluting with the chosen solvent system. Apply positive pressure (flash chromatography) to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-(3-Fluorophenoxy)-4-methylaniline.[2]

Decision Workflow: Selecting a Purification Technique

G start Crude Sample 2-(3-Fluorophenoxy)-4-methylaniline is_discolored Sample is Dark/Oily with Many Impurities? start->is_discolored acid_base Perform Acid-Base Extraction is_discolored->acid_base Yes check_purity Assess Purity (TLC, NMR) is_discolored->check_purity No acid_base->check_purity is_pure Is Purity >95%? check_purity->is_pure chromatography Perform Column Chromatography is_pure->chromatography No final_product Pure Product is_pure->final_product Yes recrystallize Perform Recrystallization chromatography->recrystallize Product is Solid chromatography->final_product Product is Oil recrystallize->final_product

Caption: Decision tree for purifying 2-(3-Fluorophenoxy)-4-methylaniline.

References
  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • OperaChem. (2025, April 1). Ullmann coupling-An overview. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents? Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Fluoro-4-methylaniline. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • National Institutes of Health. (2019, October 1). Towards a Catalytic Atroposelective Synthesis of Diaryl Ethers via C(sp2)-H Alkylation Using Nitroalkanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • PMC. (2021, July 19). Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. Retrieved from [Link]

  • Korovina, N. (2020, September 20). Extraction technique in organic chemistry. YouTube. Retrieved from [Link]

  • Sorbchem India. (n.d.). Column Chromatography As A Tool For Purification. Retrieved from [Link]

  • Evans, D. A. (n.d.). Remove Sticky Reagents. Harvard University. Retrieved from [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • ACS Publications. (2020, May 21). Direct Processing of a Flow Reaction Mixture Using Continuous Mixed Suspension Mixed Product Removal Crystallizer. Retrieved from [Link]

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 2-(3-Fluorophenoxy)-4-methylaniline | C13H12FNO. Retrieved from [Link]

  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography. YouTube. Retrieved from [Link]

  • GE Healthcare. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • Google Patents. (n.d.). US2938054A - Process for purification of 4, 4'-methylenedianiline.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

Sources

Optimization

Minimizing side reactions in fluorophenoxy aniline synthesis

Welcome to the technical support center for the synthesis of fluorophenoxy anilines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-N and C...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of fluorophenoxy anilines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-N and C-O cross-coupling reactions to construct this important structural motif. Fluorophenoxy anilines are key intermediates in pharmaceuticals and advanced materials, but their synthesis is often plagued by competing side reactions that can diminish yield and complicate purification.

This document provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind common experimental challenges and offer robust, validated protocols to help you minimize side reactions and maximize the success of your synthesis.

Part 1: Troubleshooting Guide - Common Side Reactions & Solutions

This section addresses the most frequent and challenging issues encountered during the synthesis of fluorophenoxy anilines, which typically involves the coupling of a fluorophenol with an aniline derivative or vice versa. The primary methods for this transformation are the Ullmann condensation (copper-catalyzed) and the Buchwald-Hartwig amination (palladium-catalyzed).[1][2]

Problem: My primary side product is a diaryl ether, resulting from O-arylation instead of the desired N-arylation. How can I improve selectivity for the C-N bond formation?

Answer: This is the most common challenge and arises from the competition between the aniline nitrogen and the phenol oxygen acting as nucleophiles. The selectivity is highly dependent on the choice of catalyst system (copper vs. palladium), ligands, base, and reaction temperature.

Root Cause Analysis: In Ullmann-type reactions, the choice of ligand is critical for directing the selectivity. Some ligands preferentially coordinate with the copper catalyst to facilitate N-arylation, while others favor O-arylation.[3][4] For instance, β-diketone ligands have been shown to favor N-arylation of amino alcohols, while phenanthroline-type ligands tend to yield the O-arylation product.[4] This is attributed to how the ligand modulates the electronic properties and coordination sphere of the copper(I) center, which in turn influences the rate-limiting step and the transition state geometry of either N- or O-coordination.[3]

In Palladium-catalyzed Buchwald-Hartwig reactions, the steric and electronic properties of the phosphine ligand play a decisive role. Bulky, electron-rich ligands can favor the desired C-N reductive elimination.[5]

Solutions & Protocols:

1. For Ullmann (Copper-Catalyzed) Systems:

  • Ligand Selection is Key: Switch to a ligand known to promote N-arylation. N,N'-chelating ligands such as N,N-dimethylglycine or 1,10-phenanthroline can be effective, but their performance is substrate-dependent.[6] Salicylaldimine ligands have also been reported to be effective for promoting Ullmann couplings under milder conditions.[7]

  • Optimize the Base: A strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often preferred.[7] The base not only deprotonates the nucleophile but can also influence catalyst activity and aggregation state.

  • Temperature Control: N-arylation can often be favored at lower temperatures. While classic Ullmann reactions required temperatures exceeding 200°C, modern ligand-accelerated protocols can run effectively at 80-110°C.[6] Try running the reaction at the lowest temperature that still allows for a reasonable conversion rate.

2. For Buchwald-Hartwig (Palladium-Catalyzed) Systems:

  • Employ Sterically Hindered Ligands: Use bulky biarylphosphine ligands like BrettPhos or RuPhos.[8] The steric bulk of these ligands can disfavor the formation of the more sterically demanding intermediate required for O-arylation and accelerate the C-N reductive elimination step.[5][8]

  • Base and Solvent Choice: Sodium tert-butoxide (NaOt-Bu) is a common and effective base. The choice of solvent can also be critical; aprotic, non-polar solvents like toluene or xylene often give better selectivity than polar aprotic solvents.[9]

The following diagram illustrates the competitive pathways.

G cluster_0 Reaction Start cluster_1 Catalytic Cycle ArylHalide Aryl-X Catalyst Cu(I) or Pd(0) + Ligand FluorophenoxyAniline HO-Ar'-NH2 N_Intermediate N-Arylation Intermediate [Cat]-N(H)-Ar' Catalyst->N_Intermediate Favored by: - Bulky Ligands (Pd) - β-Diketone Ligands (Cu) - Lower Temp. O_Intermediate O-Arylation Intermediate [Cat]-O-Ar' Catalyst->O_Intermediate Favored by: - Phenanthroline Ligands (Cu) - Higher Temp. DesiredProduct Desired Product (N-Arylation) N_Intermediate->DesiredProduct SideProduct Side Product (O-Arylation) O_Intermediate->SideProduct

Caption: Competing N- vs. O-Arylation Pathways.

Problem: I am observing significant hydrodefluorination, where the C-F bond is cleaved and replaced by a C-H bond. How can I prevent this?

Answer: Hydrodefluorination (HDF) is a side reaction that can occur under the reducing conditions of some cross-coupling reactions, particularly with highly fluorinated or electron-deficient aromatic rings.[10]

Root Cause Analysis: The mechanism of HDF can be complex but often involves oxidative addition of the C-F bond to the low-valent metal catalyst (e.g., Pd(0) or Cu(I)), followed by a reaction with a hydride source in the mixture.[11][12] The hydride source can be a silane (if used as a reductant), residual moisture, or even the amine or solvent in some cases. The strength of the C-F bond and the electronic properties of the catalyst are key factors.[10][13]

Solutions & Protocols:

  • Minimize Hydride Sources:

    • Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and dry the base (e.g., K₃PO₄) in an oven before use.

    • Avoid Silane Reductants: If your protocol uses a silane, consider alternative reductants or reaction conditions that do not require them.

  • Modify the Catalyst System:

    • Less Reactive Catalysts: A highly reactive, electron-rich catalyst that readily undergoes oxidative addition with aryl halides might also be reactive enough to activate the C-F bond. Sometimes, a slightly less active catalyst system can provide better selectivity.

    • Main Group Catalysts: Research has shown that certain main-group element systems can catalyze HDF, highlighting the need to avoid specific contaminants or additives that could promote this pathway.[11][13]

  • Control Reaction Time and Temperature: Over-running the reaction can lead to increased HDF. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Lowering the reaction temperature can also disfavor C-F bond activation.

Part 2: Frequently Asked Questions (FAQs)

Q1: For the synthesis of a fluorophenoxy aniline, should I choose an Ullmann condensation or a Buchwald-Hartwig amination?

A1: The choice depends on several factors, including your specific substrates, functional group tolerance, and available resources.

FeatureUllmann Condensation (Copper-Catalyzed)Buchwald-Hartwig Amination (Palladium-Catalyzed)
Catalyst Cost Lower (Copper is inexpensive)[14][15]Higher (Palladium is a precious metal)
Ligands Often uses N,O- or N,N-chelating ligands (e.g., amino acids, diamines)[4][6]Requires bulky, electron-rich phosphine ligands[8][16]
Reaction Temp. Traditionally high, but modern systems are milder (80-140 °C)[2][6]Generally milder (RT to 110 °C), offering better functional group tolerance[17]
Substrate Scope Good for electron-deficient aryl halides. Can be sluggish for electron-rich systems.[2]Extremely broad scope for both aryl halides and amines.[1][18]
Air/Moisture More tolerant to air and moisture.Requires a strictly inert atmosphere (Argon or Nitrogen).[16]
Key Challenge Selectivity between N- and O-arylation can be difficult to control.[4]Catalyst deactivation and sensitivity to certain functional groups.

Recommendation: For initial explorations and small-scale synthesis where cost is a factor, a modern Ullmann approach is a good starting point. For complex molecules, sensitive functional groups, or when a broad substrate scope is needed, the Buchwald-Hartwig amination is often the more reliable and versatile method, despite the higher cost.[9]

Q2: How do I select the optimal base and solvent for my reaction?

A2: The base and solvent are not passive components; they actively participate in the catalytic cycle.

  • Base Selection: The base's primary role is to deprotonate the amine/phenol nucleophile.

    • Strength: A base must be strong enough to deprotonate the nucleophile but not so strong that it causes side reactions (e.g., ester hydrolysis). Common choices in order of increasing strength are K₂CO₃, K₃PO₄, Cs₂CO₃, and NaOt-Bu/KOt-Bu.

    • Solubility: The solubility of the base and the resulting salts can impact the reaction rate. Insoluble bases like K₃PO₄ can be very effective in some systems.[19]

    • Cation Effect: The cation (K⁺, Na⁺, Cs⁺) can influence catalyst aggregation and reactivity. Cesium bases are often effective due to the high solubility of Cs⁺ salts and the "cesium effect," which can enhance nucleophilicity.

  • Solvent Selection: The solvent must dissolve the reactants and catalyst while remaining stable under the reaction conditions.

    • Polarity: Aprotic solvents are standard. High-polarity solvents like DMF or DMSO are common for Ullmann reactions.[20] Less polar solvents like toluene, dioxane, or xylenes are typical for Buchwald-Hartwig reactions.[9]

    • Coordinating Ability: Some solvents can coordinate to the metal center and influence the catalytic cycle. For example, using a weakly coordinating solvent can sometimes open a coordination site on the metal, facilitating the next step in the cycle.

Appendix A: General Experimental Protocol for Buchwald-Hartwig Amination

This protocol is a starting point and should be optimized for specific substrates.

Caption: Buchwald-Hartwig Experimental Workflow.

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., BrettPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).

  • Reagent Addition: Evacuate and backfill the flask with argon (3x). Under a positive pressure of argon, add the aryl halide (1.0 equiv) and the fluorophenoxy aniline (or corresponding nucleophile, 1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, ~0.1 M concentration) via syringe.

  • Degassing: For sensitive reactions, subject the sealed reaction mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for the required time (4-24 h).

  • Monitoring: Monitor the reaction's progress by taking aliquots (under argon) and analyzing them by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. (2020). PMC. [Link]

  • Copper‐Catalyzed N‐Arylation of Indoles and Anilines with Aryltrialkoxysilanes. (n.d.). Wiley Online Library. [Link]

  • Mechanistic Insights into E(II)-Catalyzed (E = Si, Ge, Sn, Pb) C–F Activation/C–C Cross Coupling Reactions. (2026). ACS Publications. [Link]

  • How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. (2019). Royal Society of Chemistry. [Link]

  • Hydrodefluorination Reactions Catalyzed by Transition-Metal Complexes. (2025). ResearchGate. [Link]

  • Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. (n.d.). PMC. [Link]

  • Hydrodefluorination Research Articles. (n.d.). R Discovery. [Link]

  • Aromatic C–F Activation: Converting Fluoroarenes to Useful Building Blocks. (2010). Royal Society of Chemistry. [Link]

  • Investigations into mechanism and origin of regioselectivity in the metallaphotoredox-catalyzed α-arylation of N-alkylbenzamides. (2022). RSC Publishing. [Link]

  • Copper-catalyzed arylation of nitrogen heterocycles from anilines under ligand-free conditions. (2014). PubMed. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. (2023). Beilstein Journal of Organic Chemistry. [Link]

  • Mild and Nonracemizing Conditions for Ullmann-type Diaryl Ether Formation between Aryl Iodides and Tyrosine Derivatives. (2006). ACS Publications. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012). PMC. [Link]

  • Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. (n.d.). ScienceDirect. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Copper‐Catalyzed the N‐arylation of Various Anilines 5 with Phenyltriethoxysilane 2 a. (2022). ResearchGate. [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. (2023). Wiley Online Library. [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2023). MDPI. [Link]

  • Alternative Mechanistic Explanation for Ligand-Dependent Selectivities in Copper-Catalyzed N- and O-Arylation Reactions. (2010). Journal of the American Chemical Society. [Link]

  • Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. (2022). MDPI. [Link]

  • Ullmann condensation. (n.d.). Wikipedia. [Link]

  • Recent Progress in Diaryl Ether Synthesis. (n.d.). ResearchGate. [Link]

  • Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions: copper makes a difference. (2008). SciSpace. [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). Technical University of Denmark. [Link]

  • Atom-efficient arylation of N-tosylimines mediated by cooperative ZnAr2/Zn(C6F5)2 combinations. (n.d.). PMC. [Link]

  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. (2025). ACS Publications. [Link]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. (2008). ACS Publications. [Link]

  • The Buchwald-Hartwig Amination After 25 Years. (2019). PubMed. [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Reactions for making widely used aniline compounds break norms of synthesis. (2025). ResearchGate. [Link]

  • Practical syntheses of 4-fluoroprolines. (n.d.). PMC. [Link]

  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. (2023). Wageningen University & Research. [Link]

  • Process for preparing 4-hydroxyanilines. (2000).

Sources

Troubleshooting

Technical Support Center: Mass Spectrometry Analysis of Fluorophenoxy Anilines

Welcome to the Advanced MS Applications Support Center. Topic: Interpretation of Fragmentation Patterns for Fluorophenoxy Anilines Ticket ID: MS-FPA-001 Assigned Scientist: Senior Application Scientist, Small Molecule Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced MS Applications Support Center. Topic: Interpretation of Fragmentation Patterns for Fluorophenoxy Anilines Ticket ID: MS-FPA-001 Assigned Scientist: Senior Application Scientist, Small Molecule Characterization

Executive Summary

Fluorophenoxy anilines act as critical scaffolds in kinase inhibitors (e.g., Raf/MEK inhibitors) and agrochemicals. Their mass spectrometry (MS) behavior is dominated by the competition between the basic amine (aniline) and the ether linkage. Successful structural elucidation requires distinguishing between ether cleavage , neutral losses (HF, CO, HCN) , and regioisomeric "ortho effects."

This guide provides a troubleshooting workflow to resolve ambiguity in your spectral data.

Module 1: Diagnostic Workflow (The "Triage")

Before diving into specific peaks, validate your ionization state. Fluorophenoxy anilines are nitrogen-containing bases; therefore, Electrospray Ionization in Positive Mode (ESI+) is the standard.

Core Fragmentation Pathway

The fragmentation of a protonated fluorophenoxy aniline (


) generally follows three competing pathways. Use the diagram below to map your observed ions to these pathways.

FragmentationPathway Parent Precursor Ion [M+H]+ EtherCleavage Pathway A: Ether Cleavage (Primary Mechanism) Parent->EtherCleavage Low/Med CE RingDeg Pathway B: Ring Degradation Parent->RingDeg High CE FluoroPath Pathway C: Fluorine Elimination Parent->FluoroPath Ortho/High Internal Energy HFLoss Neutral Loss of HF (-20 Da) (Requires H proximity) Parent->HFLoss Rearrangement AnilineIon Aniline Fragment Ion (Charge Retention on N) EtherCleavage->AnilineIon Heterolytic Cleavage PhenoxyIon Fluorophenoxy Ion (Less Common in ESI+) EtherCleavage->PhenoxyIon Rare (if N is absent) HCNLoss Loss of HCN (-27 Da) (Diagnostic for Aniline) AnilineIon->HCNLoss -HCN COLoss Loss of CO (-28 Da) (Diagnostic for Phenol/Ether) PhenoxyIon->COLoss -CO

Figure 1: Decision tree for assigning fragment ions in fluorophenoxy anilines. Note that charge retention usually favors the nitrogen-containing fragment.

Module 2: Troubleshooting & FAQs

Issue 1: "I cannot distinguish between Ortho, Meta, and Para isomers."

Diagnosis: Regioisomers often have identical molecular weights and very similar major fragments (e.g., the ether cleavage product). Solution: Look for the Ortho Effect .[1][2][3]

In ortho-fluorophenoxy anilines (where the ether and amine are adjacent), the proximity allows for unique hydrogen transfers that are geometrically impossible for meta or para isomers.

  • The Protocol:

    • Check for the [M+H - NH3]+ peak. Ortho isomers often facilitate ammonia loss through neighbor-group participation.

    • Check for [M+H - H2O]+ . If there is an oxygen-containing group nearby (like a nitro or carbonyl in complex derivatives), ortho isomers eliminate water significantly more than para isomers [1].

    • Ratio Analysis: Calculate the ratio of the Ether Cleavage Ion to the Molecular Ion. Ortho isomers typically show lower stability (higher fragmentation efficiency) due to steric strain compared to the more stable para isomers.

Issue 2: "My spectrum is dominated by the parent ion with no fragments."

Diagnosis: The ether linkage is relatively stable, and the aromatic rings stabilize the charge. Solution: Implement Energy Ramping (ER) .

Do not rely on a single Collision Energy (CE). Aromatic ethers often require higher energy to break the C-O bond than aliphatic ethers.

Step-by-Step Optimization Protocol:

  • Start: Set CE to 10 eV. (Likely only parent ion visible).

  • Ramp: Increase CE in 5 eV increments up to 60 eV.

  • Observe:

    • 20-30 eV: Appearance of the ether cleavage product (Aniline core).

    • 35-50 eV: Secondary fragmentation (Loss of HCN from the aniline core, loss of CO from any phenolic species).

    • >50 eV: "Catastrophic" ring shattering (C2H2 losses).

  • Select: Choose the CE that provides the parent ion at ~10-20% relative abundance to ensure you capture both the molecular weight and the structural fingerprint.

Issue 3: "I see a loss of 20 Da. Is this a mistake?"

Diagnosis: This is likely a neutral loss of Hydrogen Fluoride (HF) . Context: While the C-F bond is strong, the loss of HF is a standard pathway in fluorinated aromatics, particularly if a proton is available on an adjacent carbon or functional group [4].

Validation Table: Common Neutral Losses Use this table to confirm your assignments.

Neutral Loss (Da)FormulaInterpretationProbability in Fluorophenoxy Anilines
-17 NH3AmmoniaHigh if ortho-substituted amine/ether.
-19 F•Fluorine RadicalVery Low. Rare in ESI; requires high energy.
-20 HFHydrogen FluorideMedium. Indicates H and F proximity (rearrangement).
-27 HCNHydrogen CyanideHigh. Characteristic of the aniline ring collapse.
-28 COCarbon MonoxideMedium. Characteristic of the phenoxy/ether oxygen.
-94 C6H5OHPhenolHigh. Cleavage of the ether bond (neutral phenol loss).

Module 3: Mechanism Deep Dive

The Ether Cleavage (C-O Bond Scission)

The most diagnostic event is the rupture of the ether bond. In ESI+, the proton typically localizes on the amine nitrogen (highest proton affinity). However, during collisional activation, the proton can transfer to the ether oxygen, weakening the C-O bond.

  • Heterolytic Cleavage: The bond breaks, and the electrons stay with the oxygen (neutral phenol leaving group). The charge remains on the aniline ring.

    • Result: Intense peak for the aniline cation.

  • Homolytic Cleavage (Radical): Less common in ESI but possible. Generates radical cations.[4][5]

The Fluorine Factor

Fluorine is highly electronegative.[6] It does not direct fragmentation but modifies bond strengths.

  • Para-Fluoro: Strengthens the ring system.

  • Ortho-Fluoro: Can participate in "HF elimination" if a proton source (like the amine or alkyl tail) is spatially close.

Module 4: Experimental Setup for Validation

To ensure your data is reproducible, follow this standard operating procedure (SOP) for characterizing these compounds.

ExperimentalWorkflow Sample Sample Prep (1 µg/mL in MeOH) DirectInfusion Direct Infusion (Flow: 10 µL/min) Sample->DirectInfusion MS1 Full Scan MS1 (Confirm [M+H]+) DirectInfusion->MS1 MS2_CID MS/MS (CID) (Stepped CE: 20/40/60 eV) MS1->MS2_CID DataAnalysis Data Analysis (Check Neutral Losses) MS2_CID->DataAnalysis

Figure 2: Recommended workflow for structural validation of fluorophenoxy anilines.

Reference Data & Citations
  • Ortho Effects in Aniline Derivatives:

    • Insight: Ortho-substituted anilines often eliminate neutral molecules (NH3, H2O) due to the interaction of vicinal groups, a pathway suppressed in para isomers.

    • Source: NIST Mass Spectrometry Data Center, "Ortho and Para Effects in Electron Ionization Mass Spectra."

  • Diphenyl Ether Fragmentation:

    • Insight: The primary fragmentation is the cleavage of the C-O bond, often followed by CO elimination from the oxygen-containing fragment.

    • Source: "Fragmentation Pathways of Diphenyl Ether Radical Cations," International Journal of Mass Spectrometry.[4]

  • Fluorine Elimination:

    • Insight: HF loss is a metastable transition observed in fluorinated aromatics, distinct from F radical loss.

    • Source: "Loss of hydrogen fluoride from metastable ions," Organic Mass Spectrometry.[7]

Disclaimer: This guide is intended for research purposes. Always verify spectral interpretation with synthetic standards or high-resolution accurate mass (HRAM) data.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Substituted Aniline Reactions

Welcome to the technical support center for chemists and researchers working with sterically hindered anilines. This guide is designed to provide expert insights and practical solutions to common challenges encountered d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for chemists and researchers working with sterically hindered anilines. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the functionalization of 2-substituted anilines. Authored from the perspective of a Senior Application Scientist, this resource combines fundamental principles with field-proven troubleshooting strategies to help you navigate these demanding reactions.

The core challenge with 2-substituted anilines lies in the steric bulk positioned adjacent to the nitrogen atom. This ortho-substituent physically shields the nitrogen's lone pair, impeding the approach of electrophiles and catalyst complexes, which drastically reduces the aniline's nucleophilicity and reactivity.[1][2][3] This guide will address these issues in a direct question-and-answer format.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures and provides actionable solutions.

Question: My N-acylation of a 2,6-disubstituted aniline is giving a very low yield. What are the potential causes and how can I improve it?

Answer: Low yields in the acylation of hindered anilines are a classic problem stemming from poor nucleophilicity.[1] The steric environment makes it difficult for the acylating agent to access the nitrogen atom. Here’s a breakdown of common causes and a systematic approach to optimization:

  • Insufficiently Reactive Acylating Agent: Acid anhydrides may not be electrophilic enough to react with the deactivated aniline.

    • Solution: Switch to a more reactive acylating agent. Acyl chlorides are generally preferred over anhydrides for hindered substrates due to their higher reactivity.[1]

  • Lack of Catalysis: Forcing conditions (e.g., high heat) alone can lead to decomposition. A catalyst is often essential.

    • Solution: Employ a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP). DMAP first reacts with the acylating agent to form a highly reactive N-acylpyridinium salt, which is a much more potent acylating species capable of overcoming the steric barrier.[1]

  • Inadequate Activation of the Amine: The aniline's nucleophilicity may still be too low, even with a catalyst.

    • Solution: Force the deprotonation of the aniline using a strong, non-nucleophilic base like sodium hydride (NaH) or n-butyllithium (n-BuLi) before adding the acylating agent. This generates the highly nucleophilic anilide anion. This must be performed in a dry, aprotic solvent (e.g., THF, DMF).[1]

  • Use of Peptide Coupling Reagents: When reacting with a carboxylic acid, standard methods will likely fail.

    • Solution: Use a powerful coupling agent typically employed in peptide synthesis for hindered amino acids. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for sterically demanding amide bond formations.[1]

Workflow: Troubleshooting Low Acylation Yield

start Low Yield in Acylation of 2-Substituted Aniline q1 What acylating agent are you using? start->q1 s1 Switch to more reactive Acyl Chloride q1->s1 Acid Anhydride q2 Are you using a catalyst? q1->q2 Acyl Chloride s1->q2 s2 Add 0.1-0.2 eq. of DMAP to catalyze the reaction. q2->s2 No q3 Is the aniline still unreactive? q2->q3 Yes s2->q3 s3 Pre-treat with strong base (e.g., NaH) to form the anilide anion. q3->s3 Yes end Improved Yield q3->end No, reaction proceeds s3->end

Caption: Troubleshooting workflow for low acylation yields.

Question: I am attempting a Buchwald-Hartwig amination with a 2-substituted aniline, but the reaction is stalled with starting material remaining. How can I drive it to completion?

Answer: The Buchwald-Hartwig amination is a powerful tool, but its catalytic cycle can be challenging for hindered substrates.[4][5] The key steps of oxidative addition and reductive elimination are both sensitive to steric bulk. Optimization requires careful selection of the catalyst system components.

  • Suboptimal Ligand Choice: This is the most common failure point. First-generation phosphine ligands (e.g., PPh₃) are generally ineffective for hindered couplings.

    • Solution: Use specialized, bulky, and electron-rich ligands. These ligands stabilize the palladium center and promote the difficult reductive elimination step that forms the C-N bond.[5][6]

      • Biarylphosphine Ligands (Buchwald type): Ligands like XPhos, SPhos, and RuPhos are designed with significant steric bulk that facilitates the reaction.

      • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable and active palladium complexes, making them excellent for challenging couplings.[7][8]

  • Inappropriate Base: The choice of base is critical for deprotonating the amine-catalyst complex without causing side reactions.

    • Solution: Employ a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is a classic choice, but potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent, milder alternatives that are still effective.[9]

  • Reaction Conditions: Insufficient thermal energy can prevent the overcoming of high activation barriers.

    • Solution: Increase the reaction temperature, often to 80-120 °C in a high-boiling solvent like toluene or dioxane.[9] Ensure the reaction is run under a rigorously inert atmosphere (argon or nitrogen), as oxygen can deactivate the Pd(0) catalyst.[9]

Table 1: Catalyst & Ligand Selection for Buchwald-Hartwig Amination of Hindered Anilines
Ligand TypeExample LigandsKey FeaturesTypical Conditions
Biarylphosphines XPhos, SPhos, RuPhosBulky, electron-rich, promotes reductive elimination.Pd₂(dba)₃ or Pd(OAc)₂ precursor, NaOtBu or K₃PO₄, Toluene, 100-110 °C
N-Heterocyclic Carbenes (NHCs) IPr, SIPrStrong σ-donors, form highly stable and active catalysts.[Pd(IPr)Cl₂(aniline)] precatalysts, K₂CO₃, THF.[7][8]
Ferrocene-based dppfBidentate, provides a robust and reliable system.[4]PdCl₂(dppf) complex, NaOtBu, Dioxane, 100 °C

Question: My reaction is producing a significant amount of a side product where another functional group was modified. How can I improve selectivity?

Answer: This is a common chemoselectivity issue, especially when other nucleophilic groups (like phenols) are present.

  • Competitive N- vs. O-Alkylation/Acylation: If your substrate contains a hydroxyl group, it is often more acidic and can be a more potent nucleophile than the hindered amine.

    • Solution 1 (Controlled Conditions): Rely on the difference in acidity (pKa). Use a base that is strong enough to deprotonate the phenol but not the amine, such as potassium carbonate (K₂CO₃). This favors the formation of the more nucleophilic phenoxide, selectively leading to O-alkylation.[10]

    • Solution 2 (Protection Strategy): This is a more robust approach. Temporarily protect the more reactive functional group. For an amine, you can form an imine with benzaldehyde. After performing the reaction on the hydroxyl group, the imine can be easily hydrolyzed with aqueous acid to regenerate the aniline.[10]

  • Diacylation: Under forcing conditions, it's possible for the product to react again, though this is less common with highly hindered anilines.

    • Solution: Use a stoichiometric amount of the acylating agent or add it slowly to the reaction mixture via a syringe pump to maintain a low concentration and prevent over-reaction.[1]

Part 2: Frequently Asked Questions (FAQs)

Question: Why are 2-substituted anilines fundamentally so unreactive?

Answer: The unreactivity stems from a combination of steric and electronic effects:

  • Steric Hindrance: The primary factor is the physical bulk of the ortho-substituent. This group acts as a "shield," blocking the path for reagents to attack the nitrogen's lone pair of electrons. Nucleophilicity is far more sensitive to steric effects than basicity is.[2][3]

  • Electronic Effects: While the amino group (-NH₂) is an activating, ortho-para director for electrophilic aromatic substitution, its nucleophilic reactivity is governed by the electron density on the nitrogen itself.[11] If the ortho-substituent is also electron-withdrawing, it will further decrease the nucleophilicity of the amine, compounding the steric problem.

Diagram: Steric Shielding of 2-Substituted Aniline

cluster_0 Unhindered Aniline (e.g., Aniline) cluster_1 Hindered Aniline (e.g., 2,6-diisopropylaniline) A N1 N H1 H N1->H1 H2 H N1->H2 C1 N1->C1 lp1 lone pair (Accessible) arrow1 B N2 N H3 H N2->H3 H4 H N2->H4 C2 N2->C2 R1 R R2 R lp2 lone pair (Shielded) block1

Caption: Steric shielding in a 2-substituted aniline vs. an unhindered aniline.

Question: What are the best modern catalytic methods for synthesizing sterically hindered anilines?

Answer: While classical methods often fail, modern transition-metal catalysis has provided powerful solutions. Beyond the Buchwald-Hartwig amination of aryl halides, copper-catalyzed methods have emerged as highly practical alternatives.

A notable method is the copper-catalyzed amination of aryl and heteroaryl boronic esters. This approach uses a catalyst generated in situ from commercially available copper(I) triflate and a diphosphine ligand.[12] This method is valued for its broad functional group tolerance (esters, aldehydes, ketones, nitriles) and its ability to synthesize even highly hindered anilines under mild conditions.[12] It provides a valuable complement to palladium-catalyzed systems.[12][13][14]

Part 3: Key Experimental Protocols

Protocol 1: DMAP-Catalyzed Acylation of a Hindered Aniline

This protocol describes a general procedure for the N-acylation of a sterically hindered aniline, such as 2,6-diisopropylaniline.

  • Setup: To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add the hindered aniline (1.0 eq.), 4-(Dimethylaminopyridine) (DMAP, 0.1 eq.), and a dry aprotic solvent (e.g., Dichloromethane or THF).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with a Biarylphosphine Ligand

This protocol outlines a general setup for coupling a hindered aniline with an aryl bromide.

  • Setup: In a glovebox or under a rigorously inert atmosphere, add Pd₂(dba)₃ (0.01 eq.), XPhos (0.025 eq.), and sodium tert-butoxide (1.4 eq.) to a dry Schlenk flask.

  • Reagent Addition: Add the aryl bromide (1.0 eq.), the hindered aniline (1.2 eq.), and anhydrous, degassed toluene.

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.

  • Extraction: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography.

References

  • Benchchem. (n.d.). Technical Support Center: N-Acylation of Hindered Anilines.
  • Benchchem. (n.d.). Troubleshooting low yields in 2-(Allyloxy)aniline reactions.
  • Houk, K. N., et al. (n.d.). Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes. PMC.
  • ResearchGate. (n.d.). Preparation of Hindered Aniline cyanH and Application in the Allyl‐Ni‐Catalyzed α,β‐Dehydrogenation of Carbonyls.
  • Szostak, M., et al. (n.d.). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. PMC.
  • Homework.Study.com. (n.d.). The mechanism for the ortho substitution of aniline is shown in figure 10. Using acetanilide,....
  • Unknown author. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC.
  • Unknown author. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Royal Society of Chemistry.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. RSC Publishing.
  • Journal of the American Chemical Society. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis.
  • Mailig, M., Rucker, R. P., & Lalic, G. (2015). Practical catalytic method for synthesis of sterically hindered anilines. PubMed.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Unknown author. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H). PMC.
  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines.
  • Organic Chemistry Portal. (n.d.). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions.
  • Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination for C-N Bond Formation in Anilines.
  • Benchchem. (n.d.). managing steric hindrance in reactions with 4-Bromo-2,6-diiodoaniline.
  • Semantic Scholar. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions.
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • ResearchGate. (2025). Synthesis of New Sterically Hindered Anilines | Request PDF.
  • Hong, S. Y., & Radosevich, A. T. (2022). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. PMC.
  • Unknown author. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. ACS Publications.
  • Unknown author. (n.d.). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: FTIR Characterization of Fluorophenoxy Anilines

Topic: FTIR Spectral Bands for Ether and Amine Groups in Fluorophenoxy Anilines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Fluorophenoxy ani...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Spectral Bands for Ether and Amine Groups in Fluorophenoxy Anilines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Fluorophenoxy anilines are critical intermediates in the synthesis of kinase inhibitors, agrochemicals, and high-performance polymers. Their structural integrity relies on two pivotal functional groups: the aromatic ether linkage (Ar-O-Ar) and the amine group (Ar-NH₂) .

Characterizing these compounds via Fourier Transform Infrared (FTIR) spectroscopy presents a unique analytical challenge: the "Fluorine Interference Zone." The strong C-F stretching vibrations (1000–1400 cm⁻¹) often mask the diagnostic C-O-C and C-N bands, leading to potential misinterpretation in Quality Control (QC) environments.

This guide provides an authoritative comparison of the spectral signatures of fluorophenoxy anilines against their non-fluorinated analogues. It establishes a self-validating protocol to distinguish overlapping bands and evaluates the performance of FTIR against Raman spectroscopy for this specific chemical class.

Spectral Architecture: The Fluorine Effect

To accurately assign bands, one must understand how the electron-withdrawing fluorine atom shifts the vibrational frequencies of the ether and amine groups compared to a standard phenoxy aniline.

Table 1: Comparative Spectral Band Assignments

Data synthesized from spectroscopic databases and substituent effect principles.

Functional GroupVibration ModeStandard Aniline (cm⁻¹)4-Phenoxyaniline (cm⁻¹)4-(4-Fluorophenoxy)aniline (cm⁻¹)Signal Characteristic
Amine (-NH₂) N-H Stretch (Asym)~3442~34503455 - 3465 Weak, Sharp (Doublet)
N-H Stretch (Sym)~3360~33653370 - 3380 Weak, Sharp
N-H Scissoring~1619~16201625 - 1635 Medium (Often overlaps C=C)
C-N Stretch~1280~12721280 - 1295 Strong (Shifted by F-induction)
Ether (C-O-C) Asym StretchN/A1230 - 12501210 - 1240 Strong / Broad (Overlaps C-F)
Sym StretchN/A1020 - 10751025 - 1050 Medium
Fluoro (C-F) C-F StretchN/AN/A1100 - 1350 Very Strong (Broad Multi-band)
Deep Dive: The "Fluorine Interference Zone" (1100–1350 cm⁻¹)

In non-fluorinated phenoxy anilines, the C-O-C asymmetric stretch (~1240 cm⁻¹) and C-N stretch (~1272 cm⁻¹) are distinct. However, the introduction of a fluorine atom on the phenoxy ring creates a "spectral blackout" in this region.

  • Mechanism: The C-F bond is highly polar and exhibits intense absorption between 1100 and 1350 cm⁻¹.

  • Consequence: The C-O-C ether band often appears as a shoulder on the massive C-F peak rather than a distinct valley.

  • Resolution: Look for the C-O-C Symmetric Stretch (~1025–1050 cm⁻¹) . While weaker, this band is often free from C-F interference and serves as a secondary confirmation of the ether linkage.

Performance Comparison: FTIR vs. Raman

While FTIR is the industry standard for QC, it struggles with the specific polarity of fluorophenoxy anilines. Raman spectroscopy offers a complementary "blind spot" check.

Table 2: Method Performance Matrix
FeatureFTIR (ATR) Raman (1064 nm Laser) Verdict for Fluorophenoxy Anilines
C-O-C Detection High Sensitivity. Detects the polar C-O bond easily, but suffers from C-F overlap.Low Sensitivity. The ether linkage is a weak scatterer.FTIR Wins for primary detection.
C-F Interference High. C-F bands dominate the fingerprint region.Low. C-F bonds are weak Raman scatterers.Raman Wins for resolving obscured backbone signals.
Amine Quantitation Moderate. N-H bands are distinct but weak.High. Aromatic amines show strong ring breathing modes coupled to N-H.Raman Wins for amine quantification.
Sample Prep Minimal (ATR Press).Zero (Shoot through glass/vial).Tie. Both are rapid.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

Objective: Obtain a reproducible spectrum that distinguishes the ether shoulder from the C-F dominance.

Phase 1: Sample Preparation (Solid State)
  • Crystallinity Check: Ensure the sample is a dry, crystalline powder. Amorphous regions broaden the C-F bands, worsening overlap.

  • Technique: Use Diamond ATR (Attenuated Total Reflectance) .

    • Why: Diamond is chemically inert and hard enough to ensure intimate contact with crystalline solids without scratching.

  • Loading: Place ~10 mg of sample on the crystal. Apply high pressure (clamp torque >80 cN·m) to minimize air gaps.

    • Validation: Check the preview scan. The absorption of the strongest band (C-F) should be between 0.4 and 0.8 Absorbance Units (AU). If >1.0, the detector is non-linear; use less sample or less pressure.

Phase 2: Acquisition Parameters
  • Resolution: 2 cm⁻¹ (Standard 4 cm⁻¹ is insufficient to resolve the C-N/C-O shoulder).

  • Scans: 64 scans (High signal-to-noise ratio is required to see the weak symmetric ether band).

  • Range: 4000–600 cm⁻¹.

Phase 3: Data Processing & Logic Flow

Do not rely on auto-peak picking. Use the following logic flow to validate the structure manually.

SpectralLogic Start Start: Raw Spectrum CheckNH Check 3300-3500 cm⁻¹ Are there 2 bands? Start->CheckNH PrimaryAmine Primary Amine Confirmed (Ar-NH₂) CheckNH->PrimaryAmine Yes SecondaryAmine Secondary Amine/Impurity (Only 1 band) CheckNH->SecondaryAmine No CheckFingerprint Analyze 1100-1350 cm⁻¹ (The Interference Zone) PrimaryAmine->CheckFingerprint CF_Dominance Is there a massive broad band? CheckFingerprint->CF_Dominance FluorineConfirmed Fluorine Presence Likely CF_Dominance->FluorineConfirmed Yes EtherCheck Check 1020-1050 cm⁻¹ (Symmetric Stretch) FluorineConfirmed->EtherCheck EtherConfirmed Ether Linkage Confirmed (Ar-O-Ar) EtherCheck->EtherConfirmed Band Present Final Structure Validated: Fluorophenoxy Aniline EtherConfirmed->Final

Caption: Logical flowchart for confirming fluorophenoxy aniline structure despite spectral interference.

Troubleshooting & Validation

If the C-O-C asymmetric stretch is completely obscured by the C-F band:

  • Derivative Spectroscopy: Apply a 2nd Derivative function to the spectrum. This mathematical transformation enhances the resolution of overlapping peaks.

    • Result: The broad C-F band will flatten, while the sharper C-N and C-O-C shoulders will appear as distinct minima.

  • Raman Cross-Check: If available, run a quick Raman scan. The C-O-C symmetric stretch (ring breathing mode) will appear as a distinct, sharp peak around 1000–1050 cm⁻¹, unencumbered by the C-F signal.

References

  • BenchChem. (2025).[1] FT-IR Analysis of 3-[4-(Benzyloxy)phenyl]aniline: A Comparative Guide.Link

  • SpectraBase. (2025).[2] FTIR Spectrum of 4-Phenoxyaniline (KBr Pellet). Wiley Science Solutions. Link

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 8764: 4-Phenoxyaniline.Link

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy of Amines and Ethers.[3]Link

  • Journal of Fluorine Chemistry. (1999). End groups in fluoropolymers: Characterization by FTIR.[4]Link

  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout.Link

Sources

Comparative

2-(3-Fluorophenoxy)-4-methylaniline vs. 2-(4-Fluorophenoxy)-4-methylaniline: A Comprehensive Application Guide for Drug Discovery

Diaryl ether anilines are privileged building blocks in medicinal chemistry, frequently serving as the core scaffold for targeted therapies, including tyrosine kinase inhibitors and agrochemical agents. When optimizing t...

Author: BenchChem Technical Support Team. Date: March 2026

Diaryl ether anilines are privileged building blocks in medicinal chemistry, frequently serving as the core scaffold for targeted therapies, including tyrosine kinase inhibitors and agrochemical agents. When optimizing these scaffolds, the strategic incorporation of fluorine is a well-established method to modulate lipophilicity, alter molecular conformation, and block metabolically labile sites[1].

This guide provides an objective, data-driven comparison between two critical isomeric intermediates: 2-(3-Fluorophenoxy)-4-methylaniline and 2-(4-Fluorophenoxy)-4-methylaniline . By analyzing their structural, electronic, and pharmacokinetic impacts, we outline how the position of a single fluorine atom dictates downstream drug design and synthetic workflows.

Structural & Electronic Profiling

The small van der Waals radius of fluorine (1.47 Å) allows it to mimic hydrogen while drastically altering the local electronic environment[2]. However, the exact positioning of the fluorine atom on the phenoxy ring—meta versus para—creates divergent physicochemical profiles.

2-(3-Fluorophenoxy)-4-methylaniline (Meta-Fluoro Isomer)

In the meta position, the fluorine atom exerts a strong inductive electron-withdrawing effect (-I) with negligible resonance contribution (+R) to the ether oxygen. This slightly decreases the electron density of the diaryl ether linkage. Crucially, the para position of the phenoxy ring remains unsubstituted. In biological systems, unsubstituted para-aromatic positions are classic "soft spots" for cytochrome P450 (CYP450) mediated hydroxylation, potentially leading to rapid drug clearance.

2-(4-Fluorophenoxy)-4-methylaniline (Para-Fluoro Isomer)

In the para position, the fluorine atom's inductive withdrawal (-I) is partially offset by its resonance donation (+R) back into the aromatic ring. More importantly from a pharmacokinetic perspective, the para-fluorine acts as a direct metabolic blockade[1]. By occupying the primary site of oxidative attack, APIs derived from this building block typically exhibit significantly prolonged half-lives and improved metabolic stability.

Physicochemical Properties Comparison

The following table summarizes the key properties of both intermediates, highlighting how the isomeric shift impacts molecular character[3].

Property2-(3-Fluorophenoxy)-4-methylaniline2-(4-Fluorophenoxy)-4-methylaniline
Vendor Catalog ID SCBT: 2035835[4]SCBT: 2035848[5]
Molecular Formula C13H12FNOC13H12FNO
Molecular Weight 217.24 g/mol 217.24 g/mol
Fluorine Position Meta (3-position on phenoxy ring)Para (4-position on phenoxy ring)
Electronic Effect Inductive withdrawal (-I) dominantResonance (+R) offsets inductive (-I)
Target Binding Alters local conformation via steric proximity to ether bond[6]Enhances lipophilicity; potential for halogen bonding[7]
Metabolic Liability Para-position open to CYP oxidationPara-position blocked by Fluorine

Impact on Pharmacokinetics: The Metabolic Blockade

The judicious introduction of fluorine into a molecule can productively influence metabolic pathways[6]. When these anilines are coupled to form active pharmaceutical ingredients (APIs), their metabolic fates diverge significantly. The diagram below illustrates the logical pathway of how the starting material dictates the ultimate pharmacokinetic viability of the synthesized drug.

G cluster_0 3-Fluoro Isomer Pathway cluster_1 4-Fluoro Isomer Pathway A1 2-(3-Fluorophenoxy)- 4-methylaniline A2 API (Meta-F) A1->A2 Amide Coupling A3 CYP450 Oxidation (Para-Hydroxylation) A2->A3 Hepatic Metabolism B1 2-(4-Fluorophenoxy)- 4-methylaniline B2 API (Para-F) B1->B2 Amide Coupling B3 Metabolic Block (Prolonged Half-life) B2->B3 Hepatic Metabolism

Metabolic divergence of APIs derived from 3-fluoro vs. 4-fluoro phenoxy anilines.

Experimental Methodologies

To objectively evaluate the performance of these two building blocks, researchers must employ self-validating experimental systems. Below are two standardized protocols: one for synthesizing the API intermediate, and one for validating the metabolic stability hypothesis.

Protocol 1: Standardized Amide Coupling Workflow

Because the aniline nitrogen is sterically hindered by the ortho-phenoxy group and slightly deactivated by the electron-withdrawing nature of the ether system, standard coupling agents (like EDC/HOBt) often yield poor conversions. This protocol utilizes HATU to ensure superior activation of the carboxylic acid partner.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the chosen carboxylic acid partner in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Activation: Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to mop up the acidic byproducts, driving the reaction forward without competing for the activated ester. Stir for 15 minutes at room temperature.

  • Coupling: Add 1.1 equivalents of either 2-(3-Fluorophenoxy)-4-methylaniline or 2-(4-Fluorophenoxy)-4-methylaniline.

  • Validation (In-Process Control): Monitor the reaction via LC-MS. The disappearance of the aniline peak (m/z 218 [M+H]+) and the emergence of the product mass confirm successful coupling.

  • Workup: Quench with saturated aqueous NaHCO3, extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

Protocol 2: In Vitro Microsomal Stability Assay

To empirically prove that the 4-fluoro isomer yields more metabolically stable compounds than the 3-fluoro isomer, an in vitro assay using Human Liver Microsomes (HLMs) is required. This isolates CYP450 activity from other cellular variables.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 µM solution of the synthesized API in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLMs.

  • Control Implementation (Self-Validation):

    • Positive Control: Run a parallel incubation with Verapamil (a known high-clearance drug) to validate microsomal enzyme activity.

    • Negative Control: Prepare a sample without the NADPH regenerating system to rule out chemical instability or non-CYP mediated degradation.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The organic solvent instantly denatures the CYP enzymes, halting the reaction, while precipitating the proteins for clean LC-MS injection.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL_int) and half-life (t1/2).

Workflow Step1 1. Substrate Incubation (HLMs + Test API) Step2 2. NADPH Addition (Initiate Reaction) Step1->Step2 Step3 3. Time-Course Sampling (0, 15, 30, 60 min) Step2->Step3 Step4 4. Acetonitrile Quench (Protein Precipitation) Step3->Step4 Step5 5. LC-MS/MS Analysis (Clearance Calculation) Step4->Step5

Standardized in vitro microsomal stability assay workflow for evaluating API clearance.

References

1.[2] Purser, S., et al. "The role of fluorine in medicinal chemistry." Journal of Fluorine Chemistry / Tandfonline. URL: 2.[1] Böhm, H. J., et al. "Fluorine in medicinal chemistry." Chembiochem, PubMed. URL: 3.[7] Swallow, S. "Fluorine in medicinal chemistry." Prog Med Chem, PubMed. URL: 4.[6] Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." ACS Publications. URL: 5.[5] "2-(4-Fluorophenoxy)-4-methylaniline Product Details." Huateng Pharma. URL: 6.[3] "2-(4-Fluorophenoxy)-4-methylaniline | SCBT." Santa Cruz Biotechnology. URL: 7.[4] "2-(3-Fluorophenoxy)-4-methylaniline Product Details." Huateng Pharma. URL:

Sources

Validation

A Comparative Guide to Validated Analytical Methods for Fluorinated Diphenyl Eethers

For Researchers, Scientists, and Drug Development Professionals In the landscape of environmental and biological monitoring, as well as in the realm of drug development, the accurate quantification of fluorinated dipheny...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of environmental and biological monitoring, as well as in the realm of drug development, the accurate quantification of fluorinated diphenyl ethers is of paramount importance. These compounds, part of a broader class of halogenated persistent organic pollutants (POPs), are recognized for their stability and potential for bioaccumulation. This guide provides a detailed comparison of the primary analytical methodologies for their determination, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols and data presented herein are synthesized from established methods for halogenated compounds, providing a robust framework for the analysis of their fluorinated analogues.

The Analytical Challenge: Why Specific and Sensitive Methods are Crucial

Fluorinated diphenyl ethers, like their brominated and chlorinated counterparts, can be present in complex matrices at trace levels. Their chemical inertness, a desirable property in many industrial applications, makes them resistant to degradation in both the environment and biological systems. Consequently, highly sensitive and selective analytical methods are required to detect and quantify these compounds accurately. The choice of analytical technique is critical and is often dictated by the specific congeners of interest, the sample matrix, and the desired level of sensitivity.

Head-to-Head Comparison: GC-MS vs. LC-MS/MS

The two workhorses for the analysis of persistent organic pollutants are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each technique offers a unique set of advantages and limitations for the analysis of fluorinated diphenyl ethers.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds in the liquid phase based on their polarity and affinity for the stationary phase.
Analytes Ideal for volatile and semi-volatile, thermally stable fluorinated diphenyl ethers.Suitable for a wider range of polarities and thermally labile compounds.[1][2]
Sensitivity Excellent sensitivity, especially with techniques like high-resolution mass spectrometry (HRMS).Generally offers higher sensitivity for many biomolecules and can reach very low detection limits.[1][3]
Sample Prep May require derivatization for less volatile compounds to increase their volatility.Often requires less sample preparation, though matrix effects can be a significant challenge.[1]
Ionization Primarily uses Electron Ionization (EI), which can cause extensive fragmentation. Softer ionization techniques like Atmospheric Pressure Gas Chromatography (APGC) are emerging.Utilizes soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), preserving the molecular ion.[1]
Matrix Effects Generally less susceptible to matrix effects compared to LC-MS/MS.Prone to ion suppression or enhancement from co-eluting matrix components, which can affect accuracy.[4]
Cost Generally lower initial and operational costs.[1]Higher initial and operational costs.

In-Depth Look at the Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established and robust technique for the analysis of many POPs. Its high resolving power allows for the separation of complex mixtures of congeners. For fluorinated diphenyl ethers, which are generally volatile and thermally stable, GC-MS is a powerful tool.

The "Why" Behind the Method: The choice of GC-MS is often driven by its excellent chromatographic separation capabilities for isomeric compounds and the availability of extensive spectral libraries for identification. The use of tandem mass spectrometry (GC-MS/MS) further enhances selectivity and sensitivity by monitoring specific fragmentation patterns of the target analytes.[5][6]

Experimental Workflow:

Caption: A typical workflow for the analysis of fluorinated diphenyl ethers using GC-MS/MS.

Detailed Protocol: GC-MS/MS Analysis of Fluorinated Diphenyl Ethers in Environmental Samples

This protocol is a synthesized example based on methods for other persistent organic pollutants.

  • Sample Preparation (QuEChERS Approach):

    • Rationale: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach to sample preparation that minimizes solvent usage and simplifies the workflow.[7][8][9]

    • Procedure:

      • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

      • Add 10 mL of acetonitrile.

      • Add internal standards.

      • Shake vigorously for 1 minute.

      • Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake for another minute.[8]

      • Centrifuge at 5000 rpm for 5 minutes.

      • Take an aliquot of the supernatant (acetonitrile layer) for dispersive solid-phase extraction (d-SPE) cleanup.

      • Add the supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, GCB) to remove interfering matrix components like fats and pigments.[7][9]

      • Vortex for 30 seconds and centrifuge.

      • The final extract is ready for GC-MS/MS analysis.

  • GC-MS/MS Instrumental Analysis:

    • Rationale: A triple quadrupole mass spectrometer (MS/MS) is used for its high selectivity and sensitivity, allowing for the detection of trace levels of analytes in complex matrices.[5][6]

    • Parameters:

      • GC Column: A low-polarity column (e.g., DB-5ms) is typically used for the separation of halogenated compounds.

      • Injector: A splitless injection is often employed to maximize the transfer of analytes to the column.

      • Oven Program: A temperature gradient is used to separate the different fluorinated diphenyl ether congeners.

      • Ionization Mode: Electron Ionization (EI) is common, but Atmospheric Pressure Gas Chromatography (APGC) can provide softer ionization and a more abundant molecular ion.

      • MS/MS Transitions: Specific precursor-to-product ion transitions are monitored for each target analyte and internal standard to ensure accurate quantification and confirmation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a powerful alternative and a complementary technique to GC-MS for the analysis of a wide range of environmental contaminants.[4][10] Its key advantage lies in its ability to analyze polar, non-volatile, and thermally labile compounds without the need for derivatization.[1][10]

The "Why" Behind the Method: For certain fluorinated diphenyl ethers, particularly those that are more polar or susceptible to thermal degradation, LC-MS/MS is the method of choice. The soft ionization techniques employed in LC-MS/MS, such as ESI and APCI, typically result in less fragmentation and a strong molecular ion signal, which is beneficial for quantification.

Experimental Workflow:

Caption: A generalized workflow for the analysis of fluorinated diphenyl ethers using LC-MS/MS.

Detailed Protocol: LC-MS/MS Analysis of Fluorinated Diphenyl Ethers in Biological Fluids

This protocol is a synthesized example based on methods for other organofluorine compounds.

  • Sample Preparation (Protein Precipitation):

    • Rationale: For biological matrices like plasma or serum, a simple protein precipitation step is often sufficient to remove the bulk of interfering proteins.

    • Procedure:

      • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standards.

      • Vortex for 1 minute to precipitate the proteins.

      • Centrifuge at 10,000 rpm for 10 minutes.

      • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Instrumental Analysis:

    • Rationale: A C18 reversed-phase column is commonly used for the separation of a wide range of organic compounds. The use of a gradient elution with a mobile phase containing a buffer (e.g., ammonium formate) helps to improve peak shape and ionization efficiency.

    • Parameters:

      • LC Column: A C18 column is a good starting point for method development.

      • Mobile Phase: A gradient of water and methanol or acetonitrile with a buffer is typically used.

      • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often effective for halogenated compounds.

      • MS/MS Transitions: As with GC-MS/MS, specific MRM transitions are monitored for each analyte and internal standard.

Method Validation: Ensuring Trustworthy Results

For any analytical method to be considered reliable, it must undergo a rigorous validation process. Key validation parameters include:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the measured value to the true value. This is often assessed through recovery experiments in spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.

Performance Data from Validated Methods for Similar Analytes:

ParameterGC-MS/MS (POPs in Trout)[5][6]LC-MS/MS (PFAS in Human Plasma)
Linearity (R²) 0.990 - 0.9990.989 - 0.999
Recovery (%) 73 - 11287.9 - 113.1
Precision (RSD%) 1.4 - 17.92.0 - 19.5
LOQ (ng/g or µg/L) 2 - 25 µg/kg0.009 - 0.245 µg/L

These data, while not for fluorinated diphenyl ethers specifically, demonstrate the high level of performance that can be achieved with both GC-MS/MS and LC-MS/MS for related halogenated compounds.

Conclusion: Selecting the Right Tool for the Job

The choice between GC-MS and LC-MS/MS for the analysis of fluorinated diphenyl ethers is not always straightforward and depends on a multitude of factors.

  • GC-MS remains a robust and cost-effective technique, particularly for the analysis of volatile and semi-volatile congeners in less complex matrices.

  • LC-MS/MS offers superior sensitivity for a broader range of compounds, including more polar and thermally labile fluorinated diphenyl ethers, and is often preferred for complex biological matrices.

Ultimately, the optimal method will depend on the specific research question, the available instrumentation, and the required level of sensitivity and selectivity. For comprehensive studies, the use of both techniques can provide a more complete picture of the presence and distribution of fluorinated diphenyl ethers in the environment and in biological systems.

References

  • Waters Corporation. (n.d.). Analyzing Multi-Class Persistent Organic Pollutants in Food Matrices with APGC-MS/MS. Retrieved from [Link]

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  • Padrón, C., Sosa-Ferrera, Z., & Santana-Rodríguez, J. J. (2011). Validation of a GC-MS/MS method for simultaneous determination of 86 persistent organic pollutants in marine sediments by pressurized liquid extraction followed by stir bar sorptive extraction. Chemosphere, 84(7), 869–881. Retrieved from [Link]

  • Jafari, M. T., et al. (2019). Validation of an Analytical Method for Simultaneous Determination of 18 Persistent Organic Pollutants in Trout Using LLE Extraction and GC-MS/MS. Iranian Journal of Pharmaceutical Research, 18(3), 1224–1238. Retrieved from [Link]

  • Valsecchi, S., et al. (2021). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. Analytical and Bioanalytical Chemistry, 413(29), 7269–7283. Retrieved from [Link]

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Comparative

Orthogonal Elemental Validation in Drug Discovery: CHNS/O vs. HRMS for C13H12FNO

Executive Summary In pharmaceutical development, confirming the exact chemical identity and bulk purity of a synthesized active pharmaceutical ingredient (API) is a non-negotiable regulatory requirement. For a fluorinate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, confirming the exact chemical identity and bulk purity of a synthesized active pharmaceutical ingredient (API) is a non-negotiable regulatory requirement. For a fluorinated candidate like C13H12FNO , relying on a single analytical technique introduces critical blind spots. As a Senior Application Scientist, I advocate for an orthogonal validation strategy: combining the macroscopic bulk purity assessment of CHNS/O combustion analysis with the microscopic molecular precision of High-Resolution Mass Spectrometry (HRMS).

This guide deconstructs the theoretical calculations, objectively compares the instrumental capabilities, and provides field-proven methodologies to create a self-validating analytical system for drug development professionals.

Part 1: Theoretical Baseline – The Dual-Mass Paradigm

Before running any sample, we must establish the theoretical baselines. A common pitfall in elemental analysis is conflating average mass with monoisotopic mass.

  • Average Mass (Used in CHNS/O): Calculated using the natural isotopic abundance of each element[1]. It reflects the macroscopic reality of the bulk powder in the vial.

  • Monoisotopic Mass (Used in HRMS): Calculated using the exact mass of the most abundant, stable isotope (e.g., ^12C, ^1H, ^19F)[2]. It reflects the microscopic reality of a single ionized molecule.

Table 1: Theoretical Elemental Composition of C13H12FNO
ElementAtomsAtomic Weight (Average)Mass Contribution ( g/mol )Mass Percentage (%)Monoisotopic Mass (Da)
Carbon (C) 1312.011156.14371.88%12.000000
Hydrogen (H) 121.00812.0965.57%1.007825
Fluorine (F) 118.99818.9988.75%18.998403
Nitrogen (N) 114.00714.0076.45%14.003074
Oxygen (O) 115.99915.9997.36%15.994915
Total - - 217.243 g/mol 100.00% 217.090292 Da

(Note: Atomic weights are based on IUPAC standard terrestrial isotopic abundances[1]. The theoretical protonated mass [M+H]+ for HRMS is 218.0976 m/z).

Part 2: Technology Comparison – CHNS/O vs. HRMS

Why do we need both techniques? CHNS/O analysis combusts the sample to quantify the mass percentages of C, H, N, and O[3]. It answers the question: Is the bulk powder pure? If the sample contains residual inorganic salts or trapped solvents, the empirical mass percentages will deviate from the theoretical values. However, CHNS/O cannot distinguish between structural isomers.

HRMS answers the question: Is the exact molecule present? By measuring the mass-to-charge ratio (m/z) with sub-ppm accuracy, HRMS confirms the molecular formula[2]. However, HRMS is not a bulk purity technique; a highly impure sample might still yield a perfect HRMS spectrum if the impurities do not ionize well.

Table 2: Performance Comparison
FeatureCHNS/O Elemental AnalyzerHigh-Resolution Mass Spectrometry (HRMS)
Primary Output Mass percentage (Bulk purity)Exact mass & Isotopic distribution
Mass Type Measured Average Mass (Isotopically weighted)Monoisotopic Mass (Exact isotope)
Detection Accuracy ±0.4% absolute error margin< 5 ppm mass error
Sample State Solid powder (1-2 mg)Liquid solution (ng to µg/mL)
Strengths Confirms macroscopic purity; detects salts/solventsConfirms exact molecular formula; highly sensitive
Limitations Cannot distinguish structural isomersNot quantitative for bulk purity; subject to matrix effects

Part 3: Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, every protocol must be a self-validating system, incorporating appropriate blanks, calibrants, and chemical logic.

Workflow 1: CHNS/O Combustion Analysis

Causality Focus: Fluorinated compounds like C13H12FNO present a unique combustion challenge. Fluorine can form thermally stable fluorocarbons or highly reactive hydrogen fluoride (HF), which traps carbon and skews the %C readout. To counteract this, we introduce a chemical scavenger[4].

  • System Calibration: Calibrate the elemental analyzer (e.g., Elementar Vario EL Cube) using a high-purity standard (e.g., Sulfanilamide) to establish the Thermal Conductivity Detector (TCD) response factors. Run a blank tin capsule to establish the baseline.

  • Micro-Weighing: Weigh exactly 1.500 to 2.000 mg of the C13H12FNO sample into a tin capsule using an ultra-microbalance (0.1 µg readability). Causality: High precision is critical because the final percentage is a direct ratio of the initial weight[3].

  • Catalyst Addition: Add ~2 mg of Vanadium Pentoxide (V2O5) directly to the sample capsule[4]. Causality: V2O5 acts as both an oxidative catalyst and a halogen scavenger, ensuring complete conversion of carbon to CO2 and preventing fluorine-induced tailing.

  • Combustion & Detection: Drop the capsule into the oxidation reactor at 1150°C under an O2 pulse. The resulting gases (CO2, H2O, N2) are separated via a temperature-programmed desorption column and quantified by the TCD.

  • Validation: The experimental %C, %H, and %N must fall within ±0.4% of the theoretical values calculated in Table 1.

Workflow 2: High-Resolution Mass Spectrometry (HRMS)

Causality Focus: To achieve sub-ppm mass accuracy, the instrument must be rigorously calibrated, and the ionization environment must be chemically optimized for the target molecule[2].

  • System Suitability: Calibrate the Orbitrap or Q-TOF mass spectrometer using a certified positive-ion calibration mix. Verify that the mass resolving power is set to >70,000 FWHM.

  • Sample Preparation: Dissolve the compound in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid to a concentration of 1 µg/mL. Causality: Formic acid provides an abundant source of protons, driving the formation of the [M+H]+ pseudomolecular ion necessary for positive Electrospray Ionization (ESI+).

  • LC-MS Acquisition: Inject 2 µL into the system. Use a short C18 guard column to desalt the sample before it enters the ESI source.

  • Data Processing: Extract the exact mass of the [M+H]+ ion. The theoretical protonated mass is 218.0976 m/z.

  • Validation: Calculate the mass error. Acceptable pharmaceutical criteria require an error of < 5 ppm[2].

Part 4: Synthesizing the Data

G Sample C13H12FNO Candidate (Unknown Purity & Structure) Split Orthogonal Analytical Strategy Sample->Split CHNS CHNS/O Combustion Analysis (Pregl-Dumas Method) Split->CHNS Bulk Purity HRMS High-Resolution Mass Spectrometry (Orbitrap / Q-TOF) Split->HRMS Exact Mass CHNS_Mech Mechanism: High-Temp Oxidation Catalyst: V2O5 (Fluorine Scavenger) CHNS->CHNS_Mech HRMS_Mech Mechanism: ESI+ Ionization Resolution: >70,000 FWHM HRMS->HRMS_Mech CHNS_Data Output: Bulk Mass % C: 71.88%, H: 5.57% N: 6.45%, O: 7.36% CHNS_Mech->CHNS_Data HRMS_Data Output: Exact Mass [M+H]+ = 218.0976 m/z Error < 5 ppm HRMS_Mech->HRMS_Data Validation Data Synthesis (Empirical + Molecular Formula) CHNS_Data->Validation ±0.4% Tolerance HRMS_Data->Validation <5 ppm Error Success Validated C13H12FNO (Ready for Preclinical Trials) Validation->Success Orthogonal Match

Figure 1: Orthogonal validation workflow combining CHNS/O and HRMS for C13H12FNO characterization.

Conclusion

In drug development, analytical confidence is derived from orthogonal data. By combining the macroscopic rigor of CHNS/O analysis (ensuring bulk purity) with the microscopic precision of HRMS (confirming exact molecular identity), researchers create a self-validating system. For fluorinated compounds like C13H12FNO, understanding the causality behind catalyst selection (V2O5) and mass definitions (Average vs. Monoisotopic) is the key to flawless regulatory submissions.

References

  • Prohaska, T., et al. "Standard atomic weights of the elements 2021 (IUPAC Technical Report)." International Union of Pure and Applied Chemistry. URL: [Link]

  • Hiragana, K. "High-Resolution Mass Spectrometry in Analytical Chemistry-Beyond the Spectrum." J Mass Spectrom Purif Tech. URL: [Link]

  • "CHNSO Organic Elemental Analysis - Sample Preparation." Mettler Toledo. URL: [Link]

  • Ferrero, R., et al. "A Comparison between the Molecularly Imprinted and Non-Molecularly Imprinted Cyclodextrin-Based Nanosponges for the Transdermal Delivery of Melatonin." PMC - NIH. URL: [Link]

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